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  • Product: 3-Methyl-5-sulfamoylbenzoic acid
  • CAS: 1016703-57-3

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 3-Methyl-5-sulfamoylbenzoic Acid: A Technical Guide

Executive Summary In the landscape of rational drug design and advanced materials science, multifunctional organic building blocks serve as the foundational architecture for innovation. 3-Methyl-5-sulfamoylbenzoic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and advanced materials science, multifunctional organic building blocks serve as the foundational architecture for innovation. 3-Methyl-5-sulfamoylbenzoic acid (CAS: 1016703-57-3) is a highly versatile synthetic intermediate characterized by its unique triad of functional groups: a carboxylic acid, a sulfamoyl group, and a methyl moiety attached to a central benzene core.

This whitepaper provides an in-depth mechanistic analysis of its molecular architecture, details its physicochemical properties, and establishes a self-validating experimental workflow for its analytical characterization. By understanding the causality behind its structural behavior, researchers can better leverage this compound in coordination chemistry and pharmaceutical synthesis [1].

Part 1: Molecular Architecture & Physicochemical Data

The utility of 3-methyl-5-sulfamoylbenzoic acid stems directly from its spatial geometry. The benzene ring acts as a rigid planar scaffold, positioning three distinct functional groups in a meta-arrangement relative to one another. This specific regiochemistry minimizes steric hindrance while maximizing the molecule's capacity to engage in complex intermolecular interactions.

Quantitative Physicochemical Profile

To facilitate rapid reference for formulation and synthetic planning, the core quantitative data of the compound is summarized below [2, 3]:

PropertyValue
IUPAC Name 3-methyl-5-sulfamoylbenzoic acid
CAS Number 1016703-57-3
Molecular Formula C8H9NO4S
Molecular Weight 215.22 g/mol
Monoisotopic Mass 215.02522 Da
SMILES String CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O
InChIKey PCGCBESREFKAEG-UHFFFAOYSA-N
Mechanistic Insights: Functional Group Causality

As an application scientist, I evaluate molecules based on the functional causality of their substituents. In 3-methyl-5-sulfamoylbenzoic acid, each group plays a synergistic role:

  • 1-Carboxylic Acid (-COOH): Serves as the primary site for esterification and amidation. In biological systems, its deprotonation at physiological pH ensures aqueous solubility and facilitates ionic interactions with target proteins.

  • 3-Methyl Group (-CH3): This electron-donating group introduces a localized lipophilic patch. In drug development, this tuning of lipophilicity ( logP ) is critical for enhancing membrane permeability and optimizing the molecule's fit into hydrophobic receptor pockets.

  • 5-Sulfamoyl Group (-SO2NH2): A classic pharmacophore known for its role in carbonic anhydrase inhibition. It acts as a potent hydrogen bond donor and acceptor. Furthermore, in materials science, the sulfamoyl group pairs with the carboxylic acid to act as a bidentate or bridging ligand, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) to form luminescent or magnetic coordination polymers [1].

FunctionalGroups Core Benzene Core (Rigid Scaffold) COOH 1-Carboxylic Acid (-COOH) Core->COOH Methyl 3-Methyl Group (-CH3) Core->Methyl Sulfamoyl 5-Sulfamoyl Group (-SO2NH2) Core->Sulfamoyl COOH_Role Salt Formation & Esterification COOH->COOH_Role Methyl_Role Steric Shielding & Lipophilicity Tuning Methyl->Methyl_Role Sulfamoyl_Role H-Bonding & Metal Coordination Sulfamoyl->Sulfamoyl_Role

Pharmacophoric roles and chemical reactivity of 3-methyl-5-sulfamoylbenzoic acid functional groups.

Part 2: Self-Validating Analytical Protocols

When sourcing or synthesizing 3-methyl-5-sulfamoylbenzoic acid, verifying structural integrity and purity is paramount. A single analytical method is prone to blind spots; therefore, a self-validating orthogonal workflow utilizing both Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required.

Protocol: Orthogonal Validation Workflow

Objective: Confirm the molecular weight (215.22 g/mol ) and the exact regiochemistry of the synthesized or procured compound.

Phase 1: LC-MS Analysis (Molecular Weight & Purity)

The causality behind this step is to exploit the highly acidic nature of the molecule for optimal ionization.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).

    • Scientific Rationale: The mixed solvent system ensures complete solvation of both the lipophilic methyl-benzene core and the highly polar sulfamoyl/carboxyl groups, preventing sample precipitation in the injection loop.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.8 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Detection (ESI-): Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode.

    • Scientific Rationale: Both the carboxylic acid and sulfamoyl groups readily lose a proton in solution. ESI- provides a much higher signal-to-noise ratio for this specific chemotype compared to positive ion mode.

  • Data Interpretation: The primary analytical target is the deprotonated molecular ion [M-H]⁻ at m/z 214.01 . The presence of a secondary formate adduct [M+HCOO]⁻ at m/z 260.02 may also be observed and serves as secondary confirmation [2].

Phase 2: ¹H-NMR Spectroscopy (Regiochemical Confirmation)

Mass spectrometry confirms the formula, but NMR is strictly required to validate that the methyl and sulfamoyl groups are in the correct 3,5-positions.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Scientific Rationale: DMSO-d6 is chosen over CDCl3 because its high polarity disrupts the strong intermolecular hydrogen bonding between the sulfamoyl and carboxyl groups. This prevents signal broadening and ensures sharp, highly resolved peaks.

  • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz at 298 K.

  • Spectral Interpretation (Self-Validation Check):

    • ~2.4 ppm (Singlet, 3H): Confirms the presence of the aromatic methyl group.

    • ~7.4 ppm (Broad Singlet, 2H): Corresponds to the -SO₂NH₂ protons. Validation: Addition of a drop of D₂O to the NMR tube will cause this peak to disappear due to deuterium exchange.

    • ~7.5 - 8.3 ppm (Multiplets, 3H): Represents the three distinct aromatic protons. The splitting pattern (typically two doublets and a triplet, or fine multiplets depending on resolution) mathematically proves the 1,3,5-trisubstituted benzene pattern.

    • >12.0 ppm (Broad Singlet, 1H): The highly deshielded carboxylic acid proton.

AnalyticalWorkflow Start Synthesized Compound (3-methyl-5-sulfamoylbenzoic acid) SamplePrep Sample Preparation (Dissolution in Optimal Solvents) Start->SamplePrep LCMS LC-MS Analysis (ESI- Mode, m/z 214.01 [M-H]-) SamplePrep->LCMS Aliquot 1 (MeOH/H2O) NMR 1H & 13C NMR (DMSO-d6 Solvent, 400 MHz) SamplePrep->NMR Aliquot 2 (DMSO-d6) Validation Data Cross-Validation (Structure & Purity Confirmed) LCMS->Validation Mass Match NMR->Validation Regiochemistry Match

Analytical validation workflow for 3-methyl-5-sulfamoylbenzoic acid using LC-MS and NMR.

Conclusion

3-Methyl-5-sulfamoylbenzoic acid is a structurally precise molecule whose utility is dictated by the synergistic effects of its functional groups. By understanding the causality of its molecular weight (215.22 g/mol ) and spatial arrangement, and by employing rigorous, self-validating analytical protocols like ESI- LC-MS and DMSO-d6 NMR, researchers can ensure high-fidelity results in downstream pharmaceutical and materials science applications.

References

  • PubChemLite (Université du Luxembourg). 3-methyl-5-sulfamoylbenzoic acid (C8H9NO4S). Retrieved from: [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application Workflows for 3-Methyl-5-Sulfamoylbenzoic Acid (CAS 1016703-57-3)

Executive Summary As a Senior Application Scientist, I frequently encounter the need for bifunctional scaffolds that can bridge the gap between target-specific pharmacophores and tunable physicochemical properties. 3-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for bifunctional scaffolds that can bridge the gap between target-specific pharmacophores and tunable physicochemical properties. 3-Methyl-5-sulfamoylbenzoic acid (CAS 1016703-57-3) represents a highly versatile organic building block. It integrates a carboxylic acid for facile conjugation, a methyl group for steric tuning, and a primary sulfonamide—a privileged motif in medicinal chemistry and coordination chemistry.

This guide provides an in-depth analysis of its structural dynamics, mechanistic utility in drug discovery, and field-proven, self-validating protocols for its regioselective synthesis.

Physicochemical Profiling & Structural Dynamics

The utility of 3-methyl-5-sulfamoylbenzoic acid is deeply rooted in its physicochemical properties. The zwitterionic-like hydrogen bonding networks dictated by the carboxyl and sulfamoyl groups heavily influence its solubility and reactivity[1].

Table 1: Quantitative Physicochemical Profile

PropertyValue
CAS Number 1016703-57-3
IUPAC Name 3-methyl-5-sulfamoylbenzoic acid
Molecular Formula C8H9NO4S
Molecular Weight 215.22 g/mol
Monoisotopic Mass 215.02522 Da[2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in polar solvents (DMSO, Methanol, basic aqueous buffers); insoluble in non-polar solvents[1].
SMILES CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O

Causality Insight: The compound is largely insoluble in neutral water due to strong intermolecular hydrogen bonding. However, adjusting the aqueous pH above 4.5 deprotonates the carboxylic acid moiety, yielding a highly soluble carboxylate salt ideal for biological assays.

Mechanistic Applications in Drug Discovery

Carbonic Anhydrase Inhibition (CAIs)

Sulfonamides are the hallmark inhibitors of Carbonic Anhydrases (CAs), a family of zinc-dependent metalloenzymes crucial for pH regulation and often overexpressed in hypoxic tumors (e.g., CA IX and XII)[3].

The primary sulfonamide acts as an exquisite zinc-binding group (ZBG). At physiological pH, the sulfonamide is deprotonated. The resulting anion coordinates directly to the active-site Zn²⁺ ion, displacing the catalytic water/hydroxide molecule. This steric and electronic blockade effectively shuts down the enzyme's ability to hydrate CO₂[3].

CAMechanism CA Carbonic Anhydrase Active Site (Zn2+ Ion Coordinated by His) Binding Zn2+ - Sulfonamide Coordination (Displaces Catalytic H2O/OH-) CA->Binding Target Metal Inhibitor 3-Methyl-5-sulfamoylbenzoic acid (R-SO2NH2) Deprotonation Sulfonamide Deprotonation (Forms R-SO2NH-) Inhibitor->Deprotonation Physiological pH Deprotonation->Binding Nucleophilic Attack Blockade Inhibition of CO2 Hydration (Enzyme Inactivation) Binding->Blockade Steric & Electronic Block

Mechanism of Carbonic Anhydrase inhibition by sulfamoylbenzoic acid derivatives.

Coordination Chemistry and Metal-Organic Frameworks

Beyond enzymatic inhibition, the polyfunctional nature of this compound makes it an excellent ligand for synthesizing coordination polymers. The carboxylic acid and sulfonamide groups can simultaneously coordinate to transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺), creating structurally diverse, multi-dimensional networks with applications in catalysis and gas storage[4].

Synthetic Workflow & Self-Validating Protocols

Rationale for Regioselective Synthesis

Direct electrophilic chlorosulfonation of 3-methylbenzoic acid yields a complex mixture of regioisomers due to the competing directing effects of the methyl (ortho/para) and carboxyl (meta) groups. To achieve absolute regiochemical fidelity at the 5-position, a Sandmeyer-type approach starting from 3-methyl-5-nitrobenzoic acid must be employed[1].

SynthesisWorkflow N1 3-Methyl-5-nitrobenzoic acid (Starting Material) N2 3-Amino-5-methylbenzoic acid (Reduction) N1->N2 H2, Pd/C Ethanol N3 Diazonium Intermediate (Diazotization) N2->N3 NaNO2, HCl 0-5 °C N4 3-Methyl-5-(chlorosulfonyl)benzoic acid (Meerwein Reaction) N3->N4 SO2, CuCl2 AcOH N5 3-Methyl-5-sulfamoylbenzoic acid (Amidation) N4->N5 NH4OH THF, 0 °C to RT

Synthetic workflow for 3-methyl-5-sulfamoylbenzoic acid via chlorosulfonation.

Step-by-Step Methodology

Step 1: Catalytic Reduction to the Amine

  • Protocol: Dissolve 3-methyl-5-nitrobenzoic acid (1.0 eq) in absolute ethanol. Add 10% Pd/C (0.1 eq). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo.

  • Causality: Catalytic hydrogenation is explicitly chosen over metal/acid reductions (e.g., Fe/HCl) to avoid the generation of insoluble metal salts, which severely complicate the isolation of the amphoteric amino acid product.

  • Self-Validation: Monitor the reaction via TLC (DCM/MeOH 9:1). The reaction is deemed complete when the UV-active starting material spot disappears and a new spot stains vividly with ninhydrin, providing an immediate orthogonal check for the newly formed primary amine.

Step 2: Diazotization and Meerwein Chlorosulfonation

  • Protocol: Suspend the resulting amine in aqueous HCl (6M) and cool to 0 °C. Dropwise add an aqueous solution of NaNO₂ (1.05 eq). Stir for 30 minutes. In a separate flask, saturate glacial acetic acid with SO₂ gas and add CuCl₂ (0.2 eq). Slowly transfer the cold diazonium solution to the SO₂/CuCl₂ mixture. Stir until nitrogen gas evolution ceases.

  • Causality: Maintaining a strict 0–5 °C temperature during diazotization prevents the thermal degradation of the diazonium salt into a phenol. CuCl₂ acts as a single-electron transfer catalyst, initiating the radical addition of SO₂ to the aryl ring.

  • Self-Validation: The formation of the diazonium intermediate is validated in real-time using starch-iodide paper; a persistent blue-black color indicates the necessary slight excess of nitrous acid, ensuring 100% conversion of the amine.

Step 3: Amidation to the Sulfonamide

  • Protocol: Isolate the crude sulfonyl chloride and immediately dissolve it in cold THF. Slowly add concentrated aqueous NH₄OH (5.0 eq) at 0 °C. Warm the biphasic mixture to room temperature and stir for 2 hours. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the final product.

  • Causality: THF acts as a vital co-solvent to keep the highly reactive sulfonyl chloride in solution, while the low temperature suppresses competitive hydrolysis of the sulfonyl chloride back into the sulfonic acid.

  • Self-Validation: The final product's identity is confirmed by its macroscopic solubility profile: complete dissolution of the crude solid in saturated aqueous NaHCO₃ confirms the presence of the intact carboxylic acid, while reprecipitation upon acidification confirms the absence of neutral organic impurities.

Analytical Validation Standards

To ensure scientific integrity before proceeding to biological assays, the synthesized 3-methyl-5-sulfamoylbenzoic acid must be validated using orthogonal analytical techniques[1]:

  • ¹H NMR (DMSO-d6): The spectrum must exhibit a distinct singlet integrating for three protons at ~2.4 ppm (aromatic methyl), a broad exchangeable singlet integrating for two protons at ~7.4 ppm (primary sulfonamide), and three distinct aromatic protons exhibiting meta-coupling patterns.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode should yield an[M-H]⁻ peak at m/z 214.01794, perfectly matching the theoretical monoisotopic mass of 215.02522 Da[2].

References

  • PubChemLite - 3-methyl-5-sulfamoylbenzoic acid (C8H9NO4S) . uni.lu. 2

  • Buy 3-Methyl-5-sulfamoylbenzoic acid (EVT-2982738) | 1016703-57-3 . EvitaChem. 1

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors . ACS Medicinal Chemistry Letters. 3

  • Synthesis, Characterization and Carbonic Anhydrase Inhibitor Properties of Metal Complexes of 4-sulfamoylbenzoic Acid . ResearchGate. 4

Sources

Foundational

Solubility profile of 3-methyl-5-sulfamoylbenzoic acid in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Methyl-5-Sulfamoylbenzoic Acid in Polar Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Methyl-5-Sulfamoylbenzoic Acid in Polar Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-methyl-5-sulfamoylbenzoic acid in polar organic solvents. As a molecule incorporating both acidic (carboxylic acid) and weakly acidic (sulfonamide) functional groups, alongside a non-polar aromatic-methyl backbone, its solubility is a critical parameter for process chemistry, formulation development, and analytical method design. This document outlines the theoretical principles governing its solubility, presents a robust, field-proven protocol for experimental solubility determination using the isothermal shake-flask method, and discusses the expected solubility trends based on solvent-solute interactions. The methodologies and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to accurately characterize and leverage the solubility profile of this compound.

Introduction: The Significance of a Solubility Profile

3-Methyl-5-sulfamoylbenzoic acid is a substituted aromatic compound whose structural features—a carboxylic acid, a sulfonamide, and a methyl group on a benzene ring—make it a versatile building block in medicinal and materials chemistry. The ultimate success of its application in any process, be it synthesis, purification, or formulation into a final product, is fundamentally linked to its solubility.

A comprehensive solubility profile is not merely a set of data points; it is a foundational dataset that informs:

  • Process Optimization: Selection of appropriate solvents for reaction, crystallization, and purification, directly impacting yield, purity, and process efficiency.

  • Formulation Development: For pharmaceutical applications, understanding solubility is the first step in designing a dosage form with desired bioavailability and stability.[1][2]

  • Analytical Method Development: Choosing the right solvent is crucial for preparing samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC).[1][3]

The molecule's amphiphilic nature, possessing both polar, hydrogen-bonding groups and a non-polar hydrocarbon framework, predicts a nuanced solubility behavior in polar organic solvents. This guide will deconstruct the factors governing this behavior and provide a rigorous framework for its experimental determination.

Physicochemical Properties of 3-Methyl-5-Sulfamoylbenzoic Acid

A foundational understanding of a compound's intrinsic properties is essential before embarking on solubility studies. These parameters influence how the molecule interacts with its environment.

PropertyValueReference
Molecular Formula C₈H₉NO₄S[4][5]
Molecular Weight 215.23 g/mol [4]
CAS Number 1016703-57-3[4][6]
Predicted XlogP 0.4[5]
Appearance White to off-white solid (typical)

The predicted XlogP value of 0.4 suggests a relatively hydrophilic character, which is consistent with the presence of two highly polar functional groups. This supports the hypothesis of appreciable solubility in polar solvents.

Theoretical Framework: Predicting Solute-Solvent Interactions

The principle of "like dissolves like" provides a useful, albeit simplified, starting point. For 3-methyl-5-sulfamoylbenzoic acid, solubility is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new, more favorable solute-solvent interactions.

  • Hydrogen Bonding: The carboxylic acid (-COOH) and sulfonamide (-SO₂NH₂) groups are potent hydrogen bond donors and acceptors. Polar protic solvents, such as alcohols (methanol, ethanol), can engage in strong hydrogen bonding with these groups, promoting dissolution.[7]

  • Dipole-Dipole Interactions: Polar aprotic solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) possess significant dipole moments. They can effectively solvate the polar regions of the molecule through dipole-dipole interactions.

  • Hydrophobic Effects: The methyl-substituted benzene ring constitutes a non-polar region. While this part of the molecule is disfavored in highly polar environments, its influence is likely overcome by the strong interactions of the polar functional groups in most polar organic solvents.

Therefore, the highest solubility is anticipated in highly polar solvents capable of hydrogen bonding, with diminishing solubility as the solvent's polarity and hydrogen bonding capacity decrease.

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility

To move from theoretical prediction to quantitative data, a robust experimental method is required. The isothermal saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[1][8][9] This protocol ensures the system reaches true thermodynamic equilibrium, providing a self-validating measurement.

Causality Behind Experimental Choices
  • Isothermal Conditions (37 ± 1 °C): This temperature is chosen to be physiologically relevant for pharmaceutical applications, aligning with ICH guidelines for biopharmaceutics classification.[2][10] A constant temperature is critical as solubility is highly temperature-dependent.

  • Extended Equilibration Time (24-72h): A common pitfall is insufficient equilibration time, leading to an underestimation of solubility. Monitoring the concentration at multiple time points (e.g., 24, 48, 72 hours) until it plateaus ensures that true equilibrium has been reached.[9]

  • Use of Excess Solid: Ensuring an excess of the solid compound remains in the suspension throughout the experiment is the defining principle of this method. It guarantees that the solution is, and remains, saturated.[1]

  • Phase Separation by Centrifugation/Filtration: It is crucial to separate the undissolved solid from the saturated supernatant without altering the equilibrium (e.g., by temperature change). Syringe filters with low analyte binding (e.g., PTFE) are often suitable.[11]

  • Validated HPLC Analysis: HPLC is the preferred analytical technique due to its specificity and ability to detect potential degradation of the compound in the solvent, ensuring the measured concentration is solely that of the intact analyte.[1]

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of 3-methyl-5-sulfamoylbenzoic acid (e.g., 20-50 mg) to a series of glass vials. The excess should be visually apparent.

    • Add a precise volume (e.g., 2-5 mL) of the selected polar organic solvent (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMSO) to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to 37 ± 1 °C.

    • Agitate the samples for at least 48 hours. For rigorous studies, take aliquots at 24, 48, and 72 hours to confirm that the concentration has reached a plateau.[9]

  • Sample Collection and Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to sediment for at least 30 minutes within the incubator to maintain temperature.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

    • Quantify the concentration of 3-methyl-5-sulfamoylbenzoic acid using a validated HPLC-UV method. A standard calibration curve must be prepared in the same diluent.

  • Calculation:

    • Calculate the solubility (S) in mg/mL or mol/L using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration from HPLC in mg/mL) × Dilution Factor

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial & place in shaker at 37°C prep2->equil1 equil2 Agitate for 48-72h (until equilibrium) equil1->equil2 sep1 Sediment excess solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.2 µm PTFE filter sep2->sep3 ana1 Dilute sample sep3->ana1 ana2 Inject into HPLC ana1->ana2 ana3 Calculate concentration vs. calibration curve ana2->ana3

Sources

Exploratory

The Role of 3-Methyl-5-sulfamoylbenzoic Acid as an Organic Building Block in Medicinal Chemistry

Executive Summary 3-Methyl-5-sulfamoylbenzoic acid (3-MSBA, CAS 1016703-57-3) has established itself as a privileged organic building block in contemporary medicinal chemistry[1]. Characterized by a unique spatial arrang...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-5-sulfamoylbenzoic acid (3-MSBA, CAS 1016703-57-3) has established itself as a privileged organic building block in contemporary medicinal chemistry[1]. Characterized by a unique spatial arrangement of a methyl group, a carboxylic acid, and a sulfamoyl moiety on a central benzene ring, this compound offers a versatile scaffold for the development of highly selective pharmacological agents[1]. This technical guide explores the structural rationale, synthetic tractability, and target-specific applications of 3-MSBA, focusing heavily on its critical role in designing inhibitors for cytosolic phospholipase A2α (cPLA2α)[2] and agonists for the lysophosphatidic acid receptor 2 (LPA2)[3].

Structural Rationale & Physicochemical Profile

The utility of 3-MSBA lies in its trifunctional nature. The carboxylic acid serves as a primary anchor, often mimicking phosphate headgroups found in endogenous lipid substrates[3]. The sulfamoyl group (-SO2NH2) acts as a potent hydrogen bond donor and acceptor, capable of interacting with polar residues deep within enzyme binding pockets[4]. Crucially, the meta-methyl group provides essential steric bulk; it restricts the rotational degrees of freedom of adjacent functional groups, locking the molecule into a bioactive conformation and enhancing lipophilicity for improved membrane permeability[1].

Synthetic Tractability & Derivatization Pathways

The synthesis of 3-MSBA typically begins with 3-methylbenzoic acid, proceeding through regioselective nitration, reduction to the corresponding amine, and subsequent sulfamoylation using sulfamic acid or chlorosulfonyl isocyanate[1]. Once synthesized, the orthogonal reactivity of the carboxylic acid and the sulfamoyl group allows for divergent derivatization, enabling rapid expansion of structure-activity relationship (SAR) libraries[1].

Synthesis A 3-Methylbenzoic Acid (Starting Material) B Nitration & Reduction (Introduce Amine) A->B HNO3/H2SO4, then H2/Pd-C C Sulfamoylation (Sulfamic Acid / Chlorosulfonyl isocyanate) B->C ClSO3H, NH3 D 3-Methyl-5-sulfamoylbenzoic Acid (Core Building Block) C->D Isolation & Purification E Amidation (N-Substitution) D->E R-NH2, Coupling Agents F Esterification (O-Substitution) D->F R-OH, Acid Catalyst G cPLA2α Inhibitors (Anti-inflammatory) E->G Bulky N-substituents H LPA2 Agonists (Tissue Repair) E->H Lipophilic tails

Synthetic workflow and derivatization pathways of 3-methyl-5-sulfamoylbenzoic acid.

Pharmacological Applications: Target-Specific Mechanisms

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

cPLA2α is the rate-limiting enzyme in the arachidonic acid cascade, making it a prime target for anti-inflammatory drug discovery[5]. N-substituted 4-sulfamoylbenzoic and 3-methyl-5-sulfamoylbenzoic acid derivatives have demonstrated submicromolar IC50 values against cPLA2α[2]. The mechanism relies on the carboxylic acid mimicking the phospholipid substrate, while bulky N-substituents (e.g., benzhydrylindole moieties) occupy the deep hydrophobic channel of the enzyme, competitively blocking arachidonic acid cleavage[2].

Pathway Stimulus Inflammatory Stimulus (Ca2+ Influx) cPLA2 cPLA2α Enzyme (Active) Stimulus->cPLA2 Activates Membrane Membrane Phospholipids cPLA2->Membrane Hydrolyzes AA Arachidonic Acid (AA) Membrane->AA Releases COX COX / LOX Pathways AA->COX Substrate for Prostaglandins Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) COX->Prostaglandins Produces Inhibitor 3-MSBA Derivative (Inhibitor) Inhibitor->cPLA2 Blocks Active Site

Mechanism of action for 3-MSBA derivatives in the cPLA2α-mediated inflammatory pathway.

Lysophosphatidic Acid Receptor 2 (LPA2) Agonism

LPA2 is a G-protein coupled receptor heavily involved in tissue repair, cell survival, and gastrointestinal protection[3]. Isosteric replacement of the labile phosphate group in endogenous LPA with a sulfamoyl benzoic acid headgroup yields potent, non-lipid specific agonists with superior pharmacokinetic stability[3]. Computational modeling and empirical testing have shown that specific derivatives achieve picomolar agonist activity[3].

Quantitative Structure-Activity Relationship (QSAR) Data

TargetDerivative ModificationActivity MetricValue RangeReference
cPLA2α N-benzhydrylindole substitutionIC50 (Inhibition)< 1.0 µM (Submicromolar)[2]
LPA2 Receptor N-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)butylEC50 (Agonism)~5.0 pM (Picomolar)[3]
Urease Enzyme Schiff base core structureMIC (Antibacterial)Variable (Potent)[1]

Experimental Methodologies (Self-Validating Protocols)

Protocol A: HATU-Mediated Amidation of 3-MSBA

This protocol describes the selective amidation of the carboxylic acid group without degrading the sensitive sulfamoyl moiety.

  • Activation : Dissolve 1.0 eq of 3-MSBA in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at 0°C.

    • Causality: HATU rapidly forms an active O-At ester, preventing epimerization. The 0°C temperature and DIPEA (a non-nucleophilic base) prevent premature degradation of the sulfamoyl group.

  • Coupling : Add 1.1 eq of the desired primary amine dropwise. Warm to room temperature and stir for 4 hours.

    • Causality: Gradual warming ensures the reaction proceeds to completion while maintaining thermodynamic control over side-product formation.

  • Validation Check : Perform TLC (Eluent: 9:1 DCM:MeOH). The disappearance of the 3-MSBA spot (lower Rf) and appearance of a new product spot (higher Rf) validates coupling completion. Do not proceed to workup until the starting material is consumed.

  • Workup & Purification : Quench with ice water, extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Causality: The HCl wash removes unreacted amine, while the NaHCO3 wash neutralizes and removes unreacted acid and HATU byproducts, establishing a self-purifying liquid-liquid extraction system.

Protocol B: In Vitro cPLA2α Liposomal Vesicle Assay

This assay measures the inhibitory potency of 3-MSBA derivatives against cPLA2α[5].

  • Vesicle Preparation : Sonicate 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and phosphatidylinositol 4,5-bisphosphate (PIP2) in a HEPES buffer containing 1 mM CaCl2.

    • Causality: cPLA2α is an interfacial enzyme. PIP2 is strictly required to recruit the enzyme to the vesicle surface, and Ca2+ is required for the C2-domain-mediated membrane docking. This mimics the physiological membrane environment[5].

  • Inhibitor Pre-Incubation : Incubate recombinant human cPLA2α with varying concentrations of the 3-MSBA derivative for 15 minutes at room temperature.

    • Causality: Allows the inhibitor to achieve thermodynamic binding equilibrium within the active site prior to substrate exposure.

  • Reaction Initiation : Add the liposomal vesicle suspension to the enzyme-inhibitor mixture. Incubate at 37°C for 30 minutes.

    • Causality: 37°C simulates physiological core temperature, optimizing enzyme kinetics.

  • Termination & Extraction : Terminate the reaction using Dole's reagent (heptane/isopropanol/0.5M H2SO4).

    • Causality: Dole's reagent immediately denatures the enzyme and partitions the released free arachidonic acid into the upper heptane layer, leaving unreacted phospholipids in the aqueous phase.

  • Validation Check : Run a vehicle-only control (DMSO) to establish maximum enzyme velocity (Vmax). If the vehicle control shows no arachidonic acid release, the vesicle formation or enzyme viability has failed, and the assay must be restarted.

Conclusion

3-Methyl-5-sulfamoylbenzoic acid is far more than a simple structural intermediate; it is a highly tunable pharmacophore[1]. By leveraging its unique steric and electronic properties, medicinal chemists can design highly potent modulators of lipid signaling pathways, offering promising therapeutic avenues for inflammation, tissue repair, and beyond[3],[2].

References

  • Title: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: PMC (NIH) URL: [Link]

  • Title: N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α Source: Springer / OUCI URL: [Link]

  • Title: N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay Source: PubMed (NIH) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action for Sulfonamide Derivatives Synthesized from 3-Methyl-5-Sulfamoylbenzoic Acid

This guide provides a comprehensive technical overview of the mechanisms of action for sulfonamide derivatives synthesized from the versatile scaffold, 3-methyl-5-sulfamoylbenzoic acid. We will delve into the core bioche...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the mechanisms of action for sulfonamide derivatives synthesized from the versatile scaffold, 3-methyl-5-sulfamoylbenzoic acid. We will delve into the core biochemical pathways these compounds modulate, supported by experimental evidence and structural insights. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules.

Introduction: The Enduring Legacy and Versatility of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents, have a storied history in medicine, paving the way for the antibiotic revolution.[1][2][3][4] Their core structure, characterized by a sulfonyl group linked to an amine (R-SO2NH2), has proven to be a remarkably adaptable scaffold for medicinal chemists.[5][6] Beyond their initial antibacterial applications, sulfonamide derivatives have been developed with a wide array of pharmacological activities, including diuretic, hypoglycemic, anti-inflammatory, antiviral, and anticancer properties.[4][6][7][8]

The starting material, 3-methyl-5-sulfamoylbenzoic acid, offers a strategic platform for synthesizing diverse sulfonamide derivatives. Its structure provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The sulfamoyl group is a key pharmacophore, while the benzoic acid moiety can be derivatized to modulate solubility, cell permeability, and interactions with target proteins.

This guide will focus on two primary and well-established mechanisms of action for sulfonamide derivatives: the inhibition of dihydropteroate synthase in bacteria and the inhibition of carbonic anhydrase in mammals.

Mechanism I: Inhibition of Dihydropteroate Synthase (DHPS) - The Foundation of Antibacterial Activity

The classic antibacterial action of sulfonamides stems from their ability to disrupt folic acid synthesis in bacteria.[5][][10][11] Folic acid is an essential vitamin for both prokaryotes and eukaryotes, serving as a coenzyme in the synthesis of nucleic acids (purines and pyrimidines) and certain amino acids.[5][]

The Folic Acid Synthesis Pathway: A Bacterial Achilles' Heel

A key difference between bacterial and human cells lies in their method of obtaining folic acid. Humans acquire folic acid from their diet, whereas bacteria must synthesize it de novo.[2][][12] This metabolic distinction provides a selective target for antimicrobial therapy.

The bacterial folic acid synthesis pathway begins with the conversion of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate into 7,8-dihydropteroate. This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS).[1][5][10] Subsequently, 7,8-dihydropteroate is converted to dihydrofolate and then to the biologically active tetrahydrofolate.[]

Competitive Inhibition: A Story of Molecular Mimicry

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of DHPS.[2][5][][10][12] Their chemical structure bears a striking resemblance to that of PABA, the natural substrate for DHPS.[][10] This structural analogy allows sulfonamides to bind to the active site of the enzyme, effectively blocking PABA from binding and halting the synthesis of 7,8-dihydropteroate.[5][10]

The consequence of this inhibition is the depletion of the bacterial cell's folic acid stores. Without an adequate supply of tetrahydrofolate, the bacteria are unable to synthesize the necessary building blocks for DNA and RNA replication, leading to a cessation of growth and cell division.[5][10] This mode of action is bacteriostatic, meaning it inhibits bacterial proliferation rather than directly killing the bacteria.[2][5][10][11] The ultimate clearance of the infection then relies on the host's immune system.[][12]

Diagrammatic Representation of DHPS Inhibition:

DHPS_Inhibition cluster_reaction Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropterin Pyrophosphate DHP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid -> DNA/RNA Dihydropteroate->Folic_Acid Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Experimental Validation of DHPS Inhibition

The mechanism of DHPS inhibition by sulfonamides is well-supported by a variety of experimental techniques.

2.3.1. Enzyme Inhibition Assays

  • Principle: These assays directly measure the effect of a compound on the catalytic activity of a purified enzyme.

  • Methodology:

    • Purified DHPS is incubated with its substrates, PABA and dihydropterin pyrophosphate.

    • The rate of product formation (7,8-dihydropteroate) is measured, typically using spectrophotometry or high-performance liquid chromatography (HPLC).

    • The assay is repeated in the presence of varying concentrations of the sulfonamide derivative.

    • The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Interpretation: A low IC50 value indicates potent inhibition of the enzyme.

2.3.2. Microbial Growth Inhibition Assays

  • Principle: These assays assess the ability of a compound to inhibit the growth of bacteria.

  • Methodology:

    • A bacterial culture is grown in a liquid or solid medium.

    • The sulfonamide derivative is added to the medium at various concentrations.

    • Bacterial growth is monitored over time by measuring turbidity (optical density) or by counting colony-forming units (CFUs).

    • The minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the compound that prevents visible growth.

  • Interpretation: A low MIC value indicates strong antibacterial activity.

Mechanism II: Inhibition of Carbonic Anhydrases (CAs) - A Gateway to Diverse Therapeutic Applications

Beyond their antibacterial role, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[13][14] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[13][14]

The Ubiquitous Role of Carbonic Anhydrases

There are at least 16 known human CA isoforms, which are expressed in various tissues and play crucial roles in a wide range of physiological processes, including:

  • pH regulation and CO2 homeostasis[13]

  • Electrolyte balance[14]

  • Secretion of bodily fluids (e.g., aqueous humor in the eye)[15]

  • Biosynthetic reactions such as gluconeogenesis and lipogenesis[13][14]

The differential expression and function of CA isoforms make them attractive targets for drug development to treat a variety of conditions, including glaucoma, edema, epilepsy, and certain types of cancer.[14][15]

The Mechanism of Carbonic Anhydrase Inhibition

The primary mechanism by which sulfonamides inhibit CAs is through direct coordination with the zinc ion (Zn2+) in the enzyme's active site.[13][16]

  • The sulfonamide group (-SO2NH2) is deprotonated to its anionic form (-SO2NH-).

  • This anionic sulfonamide then binds to the tetrahedrally coordinated Zn2+ ion, displacing the zinc-bound hydroxide ion that is essential for the catalytic cycle.

  • This strong interaction effectively blocks the active site and prevents the enzyme from carrying out its catalytic function.

Diagrammatic Representation of CA Inhibition:

CA_Inhibition cluster_enzyme Enzymatic Reaction CA_Active_Site Carbonic Anhydrase Active Site Zinc_Ion Zn2+ Product HCO3- + H+ CA_Active_Site->Product Catalyzes Substrate CO2 + H2O Substrate->CA_Active_Site Binds to Sulfonamide Sulfonamide Derivative Sulfonamide->Zinc_Ion Coordinates with and Inhibits

Caption: Inhibition of carbonic anhydrase by sulfonamide coordination to the active site zinc ion.

Structure-Activity Relationships and Isoform Selectivity

The development of sulfonamide-based CA inhibitors has focused heavily on achieving isoform selectivity to minimize off-target effects.[16] The "tail approach" has been a particularly successful strategy, involving the addition of various chemical moieties to the sulfonamide scaffold.[16] These "tails" can interact with amino acid residues lining the active site cavity, which differ between CA isoforms, thereby conferring selectivity.

For derivatives of 3-methyl-5-sulfamoylbenzoic acid, the methyl and carboxylic acid groups can be modified to create these "tails" and influence isoform-specific binding.

Experimental Protocols for Characterizing CA Inhibition

3.4.1. In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

  • Principle: This is a colorimetric assay that measures the esterase activity of CA, which is also inhibited by sulfonamides.

  • Methodology:

    • Purified CA isoform is pre-incubated with the sulfonamide derivative at various concentrations in a buffer solution.

    • The substrate, p-nitrophenyl acetate (p-NPA), is added.

    • CA catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is a yellow-colored product.

    • The rate of p-nitrophenol formation is monitored spectrophotometrically at 400 nm.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

  • Data Presentation:

CompoundhCA I IC50 (nM)hCA II IC50 (nM)
Acetazolamide (Standard)19.92Varies
Derivative X[Insert Value][Insert Value]
Derivative Y[Insert Value][Insert Value]

Note: The IC50 values for hCA I and hCA II for various sulfonamide derivatives can range from the low nanomolar to the micromolar range.[13]

3.4.2. X-ray Crystallography

  • Principle: This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme's active site.

  • Methodology:

    • Crystals of the target CA isoform are grown.

    • The crystals are soaked in a solution containing the sulfonamide derivative.

    • The crystal is then exposed to an X-ray beam, and the diffraction pattern is collected.

    • The diffraction data is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.

  • Insights Gained: X-ray crystallography can reveal the precise binding mode of the inhibitor, including its coordination to the zinc ion and its interactions with surrounding amino acid residues, providing a rational basis for designing more potent and selective inhibitors.[13][17]

Conclusion: A Platform for Future Drug Discovery

Sulfonamide derivatives synthesized from 3-methyl-5-sulfamoylbenzoic acid represent a versatile class of compounds with well-defined mechanisms of action. Their ability to selectively inhibit bacterial dihydropteroate synthase or mammalian carbonic anhydrase isoforms provides a strong foundation for the development of novel therapeutics. The continued exploration of structure-activity relationships, guided by robust experimental validation and structural biology, will undoubtedly lead to the discovery of new and improved drugs based on this privileged scaffold.

References

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). International Journal of Creative Research Thoughts, 12(5). [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26). [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Veterinary World, 12(12), 1992–1997. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7081. [Link]

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016, June 29). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1–6. [Link]

  • Antimicrobial sulfonamide drugs. (2017). Advanced technologies, 6(1), 58-71. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 7(1), 1-20. [Link]

  • Krátký, M., et al. (2020). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836–1854. [Link]

  • SULPHONAMIDES. (n.d.). [Link]

  • (PDF) Antimicrobial sulfonamide drugs. (2017). [Link]

  • Sulfonamide (medicine) - Wikipedia. (n.d.). [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). BioMed Research International, 2015, 1–8. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021, May 12). Journal of Cancer Science and Clinical Therapeutics, 5(2), 136-142. [Link]

  • De Leval, X., et al. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Journal of Medicinal Chemistry, 55(15), 6895–6904. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2019). PLOS ONE, 14(12), e0225325. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2023). Iraqi Journal of Science, 245-256. [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. (2020). World Scientific News, 142, 120-134. [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. (2020, February 14). World Scientific News, 142, 120-134. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2014). Iranian Journal of Pharmaceutical Research, 13(3), 931–942. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). Journal of Medicinal Chemistry, 57(16), 7116–7130. [Link]

  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (2014, August 28). Journal of Medicinal Chemistry, 57(16), 7116-30. [Link]

  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (1982, December 29).
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2018). Journal of Medicinal Chemistry, 2(1). [Link]

  • Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. (1977). Journal of Medicinal Chemistry, 20(9), 1186–1191. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Methyl-5-sulfamoylbenzoic Acid

Introduction & Strategic Rationale 3-Methyl-5-sulfamoylbenzoic acid (often referred to in literature as Hsba) is a highly valued organic building block. Characterized by a benzene core functionalized with a carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

3-Methyl-5-sulfamoylbenzoic acid (often referred to in literature as Hsba) is a highly valued organic building block. Characterized by a benzene core functionalized with a carboxylic acid, a methyl group, and a sulfamoyl group, it is extensively utilized as a multifunctional ligand in coordination chemistry and as a critical intermediate in the development of anti-inflammatory pharmaceuticals and enzyme inhibitors[1].

The Regioselectivity Challenge: A common approach to synthesizing sulfamoylbenzoic acids is the direct chlorosulfonation of a benzoic acid precursor followed by amidation. However, attempting direct electrophilic chlorosulfonation on 3-methylbenzoic acid (m-toluic acid) is synthetically flawed. The methyl group is an activating, ortho/para-directing group, while the carboxyl group is a deactivating, meta-directing group. Consequently, direct substitution predominantly occurs at the 4- and 6-positions, failing to yield the desired 3,5-substitution pattern.

The Solution: To achieve absolute regiocontrol, this protocol employs a de novo directing strategy starting from 3-methyl-5-nitrobenzoic acid . By reducing the nitro group to an amine, we can leverage the highly specific Meerwein (Sandmeyer-type) chlorosulfonation[2]. This ensures the sulfamoyl group is installed exclusively at the 5-position.

Synthesis Workflow & Visualization

SynthesisWorkflow Nitro 3-Methyl-5-nitrobenzoic acid (Starting Material) Amine 3-Amino-5-methylbenzoic acid (Intermediate 1) Nitro->Amine Step 1: Reduction (H2, Pd/C, MeOH) Sulfonyl 3-Methyl-5-chlorosulfonylbenzoic acid (Intermediate 2) Amine->Sulfonyl Step 2: Meerwein Chlorosulfonation (NaNO2, HCl, then SO2, CuCl2) Product 3-Methyl-5-sulfamoylbenzoic acid (Final Product) Sulfonyl->Product Step 3: Amidation (NH4OH or NH3/dioxane)

Regioselective synthesis workflow for 3-methyl-5-sulfamoylbenzoic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and operational parameters for the three-step synthesis.

StepTransformationPrimary Reagents & CatalystsOperating Temp.Reaction TimeExpected Yield
1 Nitro ReductionH₂ (gas), 10% Pd/C, Methanol25 °C4–6 h85–95%
2 Meerwein ChlorosulfonationNaNO₂, HCl, SO₂, CuCl₂, AcOH0–5 °C → 25 °C3 h60–75%
3 AmidationAqueous NH₄OH (28%)0 °C → 25 °C2–4 h80–90%

Step-by-Step Experimental Protocol

Step 1: Catalytic Reduction to 3-Amino-5-methylbenzoic Acid

Scientific Grounding: Catalytic hydrogenation is preferred over metal-acid reductions (e.g., SnCl₂/HCl) to minimize heavy metal waste, aligning with green chemistry principles for pharmaceutical intermediates.

  • Preparation: Dissolve 10.0 g of 3-methyl-5-nitrobenzoic acid in 150 mL of anhydrous methanol in a high-pressure reaction vessel or a standard round-bottom flask equipped for balloon hydrogenation.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C). (Caution: Pd/C is pyrophoric; add under an inert argon or nitrogen atmosphere).

  • Hydrogenation: Purge the vessel with nitrogen three times, followed by hydrogen gas. Maintain the reaction under a hydrogen atmosphere (1 atm via balloon or up to 5 bar in a Parr shaker) at room temperature (25 °C) for 4 to 6 hours.

  • Workup: Monitor completion via TLC (DCM:MeOH 9:1). Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-5-methylbenzoic acid as a solid. Dry under vacuum.

Step 2: Meerwein Chlorosulfonation

Scientific Grounding: The conversion of an aromatic amine to a sulfonyl chloride via a diazonium intermediate is driven by a Cu(II)/Cu(I) redox cycle, which catalyzes the radical addition of sulfur dioxide to the aryl radical[2].

  • Diazotization: Suspend the 3-amino-5-methylbenzoic acid (approx. 7.5 g) in a mixture of 30 mL concentrated HCl and 30 mL distilled water. Cool the suspension to 0–5 °C in an ice-salt bath.

  • Nitrite Addition: Dissolve 3.8 g of sodium nitrite (NaNO₂) in 15 mL of water. Add this solution dropwise to the amine suspension over 30 minutes, maintaining the temperature below 5 °C to prevent diazonium decomposition. Stir for an additional 30 minutes.

  • SO₂/CuCl₂ Preparation: In a separate flask, prepare a saturated solution of sulfur dioxide (SO₂) in 50 mL of glacial acetic acid (achieved by bubbling SO₂ gas into the solvent until saturated). Add 1.5 g of copper(II) chloride dihydrate (CuCl₂·2H₂O).

  • Coupling: Slowly pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture. Nitrogen gas evolution will begin immediately.

  • Maturation & Isolation: Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Pour the mixture into 300 mL of crushed ice/water. The intermediate, 3-methyl-5-chlorosulfonylbenzoic acid, will precipitate. Filter immediately, wash with cold water, and proceed to the next step without extensive drying, as sulfonyl chlorides are prone to hydrolysis.

Step 3: Amidation to 3-Methyl-5-sulfamoylbenzoic Acid

Scientific Grounding: Nucleophilic acyl substitution at the sulfonyl center by ammonia rapidly forms the sulfonamide. Excess ammonia acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct[2].

  • Ammonolysis: Cool 50 mL of concentrated aqueous ammonium hydroxide (28% NH₄OH) to 0 °C in an ice bath.

  • Addition: Dissolve the damp 3-methyl-5-chlorosulfonylbenzoic acid intermediate in a minimal amount of cold THF, or add it directly in small portions to the stirring ammonium hydroxide solution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

  • Precipitation: Carefully acidify the alkaline solution with 6M HCl until the pH reaches approximately 2-3. The final product, 3-methyl-5-sulfamoylbenzoic acid, will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash thoroughly with cold distilled water, and recrystallize from an ethanol/water mixture to achieve >95% purity. Dry in a vacuum oven at 50 °C.

Analytical Characterization (Self-Validation)

To validate the integrity of this synthesis, the final product must be characterized against known standards:

  • LC-MS: Confirm the monoisotopic mass. The predicted [M-H]⁻ ion should appear at m/z 214.0[3].

  • ¹H NMR (DMSO-d₆): Verify the regiochemistry by observing the distinct methyl singlet (~2.4 ppm), the broad sulfonamide NH₂ protons (~7.4 ppm), and three distinct meta-coupled aromatic protons, which definitively confirm the 3,5-substitution pattern.

  • IR Spectroscopy: Confirm the presence of the C=O stretch (carboxylic acid) and the asymmetric/symmetric S=O stretches (sulfonamide)[1].

References

  • Title: 3-methyl-5-sulfamoylbenzoic acid (C8H9NO4S) - PubChemLite Source: Université du Luxembourg URL: [Link]

Sources

Application

Title: High-Sensitivity LC-MS/MS Characterization of 3-Methyl-5-Sulfamoylbenzoic Acid: A Comprehensive Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/M...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the characterization and potential quantification of 3-methyl-5-sulfamoylbenzoic acid. This compound is a key organic building block and a potential impurity or metabolite in pharmaceutical development pipelines.[1][2] The methodology herein is optimized for high specificity and sensitivity, addressing challenges in sample preparation, chromatographic separation, and mass spectrometric detection. We provide comprehensive, step-by-step protocols grounded in established analytical principles, explaining the scientific rationale behind key experimental choices to ensure reproducibility and accuracy. This guide is intended for researchers in pharmaceutical analysis, metabolism studies, and quality control.

Introduction and Analyte Overview

3-Methyl-5-sulfamoylbenzoic acid is an aromatic organic compound featuring a benzoic acid core substituted with both a methyl and a sulfamoyl group.[1] Its bifunctional nature, possessing both a carboxylic acid and a sulfonamide moiety, makes it a valuable intermediate in medicinal chemistry.[2] Accurate characterization and quantification are critical for ensuring the purity of active pharmaceutical ingredients (APIs) derived from it, or for its identification in metabolic or degradation studies.[3]

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the analytical technique of choice for such small molecules due to its unparalleled sensitivity, selectivity, and speed.[4] This note details an optimized method employing Electrospray Ionization (ESI) for robust and reliable analysis.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development. Key characteristics are summarized in the table below. The presence of two acidic functional groups (carboxylic acid and sulfamoyl) strongly suggests that negative ion mode mass spectrometry will provide the highest sensitivity.

PropertyValueSource
Chemical Structure Chemical Structure of 3-methyl-5-sulfamoylbenzoic acid[5]
Molecular Formula C₈H₉NO₄S[1][6]
Molecular Weight 215.23 g/mol [6]
Monoisotopic Mass 215.02522 Da[5]
CAS Number 1016703-57-3[6][7]
Predicted XlogP 0.4[5]
Solubility Soluble in polar organic solvents (e.g., methanol, acetonitrile) and water.[1]

Experimental Workflow and Rationale

The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to final data analysis. Each stage is optimized to minimize matrix interference and maximize analytical response.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) PPT Protein Precipitation (Acetonitrile) Sample->PPT Standard Neat Standard Material Dilution Direct Dilution (Mobile Phase A) Standard->Dilution LC Reversed-Phase LC (C18 Column) PPT->LC Dilution->LC MS ESI-MS/MS Detection (Negative Ion Mode) LC->MS Integration Peak Integration MS->Integration Report Characterization & Quantification Report Integration->Report

Caption: Overall analytical workflow for 3-methyl-5-sulfamoylbenzoic acid.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix while removing interferences that can cause ion suppression and contaminate the LC-MS system.[8]

Protocol 1: Preparation of Calibration Standards (Clean Solution)

This protocol is for preparing working standards for calibration curves or for direct characterization of the reference material.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-methyl-5-sulfamoylbenzoic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for at least one month at -20°C.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards (e.g., 1-1000 ng/mL): Perform serial dilutions of the Working Stock Solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Acetic Acid) to prepare calibration standards at the desired concentrations.

Protocol 2: Extraction from Human Plasma (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and effective method for high-throughput analysis in biological matrices.[8] It involves adding a water-miscible organic solvent to denature and precipitate proteins, releasing the analyte into the supernatant.

  • Sample Aliquoting: Transfer 100 µL of plasma sample (or blank matrix for calibration standards) into a 1.5 mL microcentrifuge tube.

  • Spiking (for Calibration/QC): Spike the appropriate amount of standard solution into the blank matrix and vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard (if used). The 3:1 solvent-to-sample ratio ensures efficient protein removal.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): For improved sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC system.

  • Final Centrifugation: Centrifuge the reconstituted sample at >12,000 x g for 5 minutes to pellet any remaining particulates before injection.

Liquid Chromatography (LC) Method

A reversed-phase C18 column provides excellent retention and peak shape for this polar aromatic compound. The mobile phase additive is critical for ionization. While formic acid is common, weak acids like acetic acid often enhance ESI response in negative ion mode for acidic analytes by facilitating deprotonation without causing significant signal suppression.[9]

ParameterRecommended Condition
LC System High-Performance or Ultra-High Performance Liquid Chromatograph
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
5.0
7.0
7.1
9.0
Mass Spectrometry (MS) Method

The method is optimized for negative ion mode ESI due to the presence of the acidic carboxylic acid and sulfamoyl functional groups. A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is required for MS/MS analysis, providing high selectivity through Multiple Reaction Monitoring (MRM).[10]

Ion Source Parameters (Negative ESI)

ParameterTypical ValueRationale
Ionization Mode Electrospray Ionization (ESI), NegativePromotes formation of the [M-H]⁻ ion.
Capillary Voltage -3.0 kVOptimizes spray stability and ion formation.
Source Temperature 150°CAssists in desolvation.
Desolvation Gas Nitrogen
Desolvation Temp. 400°CFacilitates droplet evaporation.
Desolvation Gas Flow 800 L/hrRemoves solvent from the charged droplets.
Cone Gas Flow 50 L/hrPrevents solvent from entering the mass analyzer.

MS/MS Transitions (MRM)

The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 214.0. Product ions are generated by collision-induced dissociation (CID). The selection of a quantifier and qualifier transition enhances confidence in identification.

TransitionPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
1 214.0170.015Quantifier
2 214.0134.025Qualifier

Fragmentation Analysis

Understanding the fragmentation pattern is key to confirming the compound's identity. In negative mode, the primary fragmentation pathways involve losses of neutral molecules from the deprotonated parent ion.

Fragmentation cluster_frags Parent [M-H]⁻ m/z 214.0 (C₈H₈NO₄S)⁻ Frag1 m/z 170.0 (C₇H₈NO₂S)⁻ Parent->Frag1 - CO₂ (44 Da) Frag2 m/z 134.0 (C₈H₈O)⁻ Parent->Frag2 - HNSO₂ (80 Da)

Caption: Proposed ESI(-) fragmentation pathway for 3-methyl-5-sulfamoylbenzoic acid.

  • Loss of CO₂ (m/z 214.0 → 170.0): The most favorable fragmentation is the neutral loss of carbon dioxide from the carboxylate anion, a common and characteristic pathway for deprotonated carboxylic acids. This transition is typically strong and is recommended as the quantifier .

  • Loss of HNSO₂ (m/z 214.0 → 134.0): This pathway involves the cleavage of the C-S bond and loss of the sulfamoyl group as sulfimide. This fragment provides excellent structural confirmation and serves as a reliable qualifier ion.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the LC-MS/MS characterization of 3-methyl-5-sulfamoylbenzoic acid. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are designed for high sensitivity, selectivity, and robustness. By explaining the causality behind critical parameters, such as the choice of mobile phase additive and ionization mode, this guide equips researchers to successfully implement and adapt this method for applications ranging from quality control to advanced metabolomic studies.

References

  • Reddypalli, M., Kumar, P. S., & Kumar, L. N. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Fisheries and Aquatic Studies, 6(1), 32-41. [Link]

  • Zhou, W., & Yang, S. (2007). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(1), 80-86. [Link]

  • Olive, S., et al. (n.d.). Novel Platform for Online Sample Preparation and LC-MS/MS Analysis of Drugs in Biological Matrices. Shimadzu. [Link]

  • Prado, C. K., et al. (2010). Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. Química Nova, 33(8), 1746-1752. [Link]

  • Islam, M. R., et al. (2024). Development and performance evaluation of a microbiological method for screening and LC-MS/MS for conformation of sulfonamides in animal-derived foods. Food Additives & Contaminants: Part A, 1-12. [Link]

  • Diserens, J. M., & Savoy-Perroud, M. C. (2001). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 92(5), 559-573. [Link]

  • Al-Qassab, H., & Akdemir, Z. S. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(6), 576-586. [Link]

  • Xu, R., et al. (2005). Recent advances in bioanalytical sample preparation for LC–MS analysis. Bioanalysis, 1(2), 305-319. [Link]

  • Sharma, M. M., et al. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 40(1), 1-14. [Link]

  • Finoulst, I., et al. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. Journal of Biomedicine and Biotechnology, 2011, 245291. [Link]

  • Li, W., et al. (Eds.). (2013). Sample Preparation in LC-MS Bioanalysis. John Wiley & Sons. [Link]

  • Leito, I., et al. (2017). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 28(3), 527-537. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. [Link]

  • Kruve, A., et al. (2017). pH Effects on Electrospray Ionization Efficiency. ResearchGate. [Link]

  • NextSDS. (n.d.). 3-methyl-5-sulfamoylbenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-5-sulfamoylbenzoic acid (C8H9NO4S). Retrieved from [Link]

  • Wang, T. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Na, H., & Lee, Y. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

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  • PubChem. (n.d.). 3-Sulfamoylbenzoic acid. Retrieved from [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]

  • De Luca, V., et al. (2022). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 27(1), 173. [Link]

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Method

Harnessing the Potential of 3-Methyl-5-Sulfamoylbenzoic Acid in Modern Sulfonamide-Based Drug Discovery

Introduction: The Strategic Advantage of the Sulfamoylbenzoic Acid Scaffold The sulfonamide functional group represents a cornerstone in medicinal chemistry, with its presence in a wide array of FDA-approved drugs target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Sulfamoylbenzoic Acid Scaffold

The sulfonamide functional group represents a cornerstone in medicinal chemistry, with its presence in a wide array of FDA-approved drugs targeting a spectrum of diseases including bacterial infections, cancer, inflammation, and cardiovascular disorders.[1][2] The enduring relevance of this scaffold lies in its synthetic tractability and its ability to engage in key hydrogen bonding interactions with biological targets.[1][2] Within this broad class, 3-methyl-5-sulfamoylbenzoic acid emerges as a particularly valuable building block for the modern drug discovery paradigm. Its trifunctional nature—a carboxylic acid, a sulfonamide, and a methyl-substituted aromatic ring—offers a versatile platform for generating novel chemical entities with finely tuned physicochemical and pharmacological properties.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective incorporation of 3-methyl-5-sulfamoylbenzoic acid into sulfonamide-based drug discovery programs. We will delve into the strategic rationale for its use, detailed synthetic protocols, and robust methodologies for the biological evaluation of the resulting derivatives.

Physicochemical Properties and Strategic Design Considerations

3-Methyl-5-sulfamoylbenzoic acid, with the CAS Number 1016703-57-3, possesses a molecular formula of C8H9NO4S and a molecular weight of 215.22 g/mol .[3][4] The strategic placement of the methyl, sulfamoyl, and carboxylic acid groups on the benzoic acid core provides several advantages in drug design:

  • Modulation of Physicochemical Properties: The methyl group can enhance metabolic stability and lipophilicity, potentially improving membrane permeability.[5] The carboxylic acid and sulfonamide moieties, being ionizable groups, significantly influence solubility and can act as key pharmacophoric features for target engagement.[5][6]

  • Bioisosteric Replacement: The sulfonamide group is a well-established bioisostere for the carboxylic acid group.[5][6][7] Incorporating 3-methyl-5-sulfamoylbenzoic acid allows for the exploration of this bioisosteric relationship, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[5][6]

  • Vectorial Diversity for Library Synthesis: The distinct reactivity of the carboxylic acid and sulfonamide groups allows for directional and combinatorial synthesis, enabling the rapid generation of diverse compound libraries for high-throughput screening.

PropertyValueSource
CAS Number 1016703-57-3[3][4]
Molecular Formula C8H9NO4S[3][4]
Molecular Weight 215.22 g/mol [3][4]
IUPAC Name 3-methyl-5-sulfamoylbenzoic acid[3]
SMILES CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O[3]

Synthetic Protocols for Incorporation

The primary route for incorporating 3-methyl-5-sulfamoylbenzoic acid into drug candidates involves the derivatization of its carboxylic acid and/or sulfonamide functionalities. The following protocols provide detailed, step-by-step methodologies for these key transformations.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

The formation of an amide bond by coupling the carboxylic acid of 3-methyl-5-sulfamoylbenzoic acid with a primary or secondary amine is a fundamental step in generating diverse sulfonamide derivatives.[8][9][10] Carbodiimide-mediated coupling is a widely used and efficient method.[11][12]

Workflow for Amide Coupling:

Caption: General workflow for amide bond formation.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve 3-methyl-5-sulfamoylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the activated NHS ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).

  • Amine Coupling:

    • To the solution containing the activated ester, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

    • Continue stirring the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: N-Alkylation/Arylation of the Sulfonamide Group

Further diversification can be achieved by modifying the sulfonamide nitrogen. This typically involves N-alkylation or N-arylation reactions.

Workflow for Sulfonamide N-Functionalization:

Caption: General workflow for N-alkylation/arylation of the sulfonamide.

Step-by-Step Methodology:

  • Protection of the Carboxylic Acid (if necessary):

    • If the carboxylic acid is not already derivatized, it is advisable to protect it as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions.

  • Deprotonation:

    • Dissolve the sulfonamide-containing starting material (1 equivalent) in a suitable polar aprotic solvent like DMF or tetrahydrofuran (THF).

    • Add a strong base such as sodium hydride (NaH) (1.2 equivalents) or a milder base like potassium carbonate (K₂CO₃) (2-3 equivalents) portion-wise at 0 °C.

    • Stir the mixture for 30-60 minutes at room temperature to ensure complete deprotonation.

  • Alkylation/Arylation:

    • Add the desired alkyl halide or aryl halide (1.1 equivalents) to the reaction mixture.

    • The reaction may require heating depending on the reactivity of the electrophile. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by carefully adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

  • Deprotection (if applicable):

    • If the carboxylic acid was protected, deprotect it using appropriate conditions (e.g., hydrolysis with LiOH for a methyl ester) to yield the final N-substituted 3-methyl-5-sulfamoylbenzoic acid derivative.

Physicochemical and Biological Characterization

A thorough characterization of the newly synthesized sulfonamide derivatives is crucial to establish their identity, purity, and potential as drug candidates.

Structural and Physicochemical Characterization

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques.[13][14][15]

Analytical TechniquePurposeKey Observables
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Chemical shifts, coupling constants, and integration of protons and carbons consistent with the proposed structure.[13][14]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.Molecular ion peak corresponding to the calculated mass of the compound.[13]
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic stretching frequencies for N-H, C=O, and S=O bonds.[16]
High-Performance Liquid Chromatography (HPLC) Determination of purity.A single major peak indicating a high degree of purity (typically >95%).[4]
Elemental Analysis Confirmation of elemental composition.Experimental percentages of C, H, and N within ±0.4% of the calculated values.[13]
In Vitro Biological Evaluation

The biological activity of the synthesized sulfonamide derivatives should be assessed through a series of in vitro assays tailored to the specific therapeutic target.[17][18]

General Workflow for In Vitro Evaluation:

Caption: A generalized workflow for in vitro biological evaluation.

Protocol 3: Determination of Inhibitory Potency (IC₅₀) against a Target Enzyme

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific enzyme, a common target for sulfonamide drugs.[19]

  • Assay Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in an appropriate assay buffer. The final DMSO concentration in the assay should typically be kept below 1%.

    • Prepare solutions of the target enzyme and its substrate in the assay buffer.

  • Enzymatic Reaction:

    • In a 96-well or 384-well plate, add the enzyme solution.

    • Add the serially diluted test compounds to the wells. Include controls with no inhibitor (100% activity) and no enzyme (background).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate.

  • Data Acquisition:

    • Measure the enzyme activity over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Pharmacokinetic Profiling

Early assessment of the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of promising compounds is essential for successful drug development.[20][21][22][23][24]

ADME ParameterIn Vitro AssayPurpose
Absorption Caco-2 permeability assayPredicts intestinal absorption and efflux liability.
Distribution Plasma protein binding assayDetermines the fraction of drug bound to plasma proteins, which influences its availability to exert its pharmacological effect.[23]
Metabolism Microsomal stability assayAssesses the metabolic stability of the compound in the presence of liver microsomes.[22]
Excretion Not typically assessed in vitroPrimarily determined through in vivo studies.[22][23]

Conclusion: A Versatile Scaffold for Future Drug Discovery

3-Methyl-5-sulfamoylbenzoic acid represents a highly versatile and strategically valuable building block in the design and synthesis of novel sulfonamide-based drug candidates. Its unique structural features provide a robust platform for generating diverse chemical libraries with tunable physicochemical and pharmacological properties. The detailed protocols and evaluation workflows presented in this guide offer a comprehensive framework for researchers to effectively harness the potential of this scaffold, paving the way for the discovery of next-generation sulfonamide therapeutics. The logical application of these methodologies will undoubtedly accelerate the identification of promising lead compounds and contribute to the advancement of modern medicinal chemistry.[1][2]

References

  • ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]

  • PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]

  • Taylor & Francis Online. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Available from: [Link]

  • Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available from: [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • PubMed Central. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available from: [Link]

  • PubMed Central. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Available from: [Link]

  • J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Available from: [Link]

  • SciSpace. The recent progress of sulfonamide in medicinal chemistry. Available from: [Link]

  • SciSpace. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. Available from: [Link]

  • ResearchGate. Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Available from: [Link]

  • University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. Available from: [Link]

  • AVMA Journals. Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. Available from: [Link]

  • Bentham Science Publishers. Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Available from: [Link]

  • ResearchGate. A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. Available from: [Link]

  • SciSpace. Input of Isosteric and Bioisosteric Approach in Drug design. Available from: [Link]

  • PubMed Central. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available from: [Link]

  • MDPI. Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Available from: [Link]

  • PubMed. In vitro predictive testing: the sulfonamide era. Available from: [Link]

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Application

Application Note: High-Throughput Synthesis and Purification of 3-Methyl-5-sulfamoylbenzoic Acid Esters for Screening Libraries

Abstract This document provides a comprehensive, field-proven guide for the efficient preparation of a diverse library of 3-methyl-5-sulfamoylbenzoic acid esters. These compounds are of significant interest in drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven guide for the efficient preparation of a diverse library of 3-methyl-5-sulfamoylbenzoic acid esters. These compounds are of significant interest in drug discovery, and the ability to rapidly generate and test a wide array of analogues is critical for identifying lead compounds.[1] This application note details a robust, two-stage synthetic workflow optimized for a high-throughput format. It begins with the multigram-scale synthesis of the core scaffold, 3-methyl-5-sulfamoylbenzoic acid, followed by a validated parallel esterification protocol in a 96-well plate format. Furthermore, we describe an automated, high-throughput purification method using solid-phase extraction (SPE) and conclude with state-of-the-art quality control procedures employing LC-MS to ensure the identity and purity of the final compound library.[2] The methodologies presented herein are designed to be readily implemented by researchers in medicinal chemistry and drug development, accelerating the design-make-test cycle.[3]

Introduction: The Importance of Sulfamoylbenzoic Acids in Drug Discovery

The sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The sulfonamide group is a key pharmacophore, capable of engaging in critical hydrogen bonding interactions with biological targets, while the carboxylic acid provides a versatile handle for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. By converting the carboxylic acid to a diverse set of esters, researchers can systematically explore the structure-activity relationship (SAR) of a compound series, optimizing for potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

The generation of large, diverse chemical libraries is a cornerstone of modern drug discovery, enabling high-throughput screening (HTS) campaigns to identify novel hits.[4][5][6] Parallel synthesis techniques are instrumental in this effort, allowing for the rapid production of hundreds or thousands of compounds.[5][7] This guide provides a detailed, step-by-step protocol for leveraging these techniques to build a focused library of 3-methyl-5-sulfamoylbenzoic acid esters.

Overall Experimental Workflow

The process is divided into four main stages: synthesis of the core acid, parallel library esterification, high-throughput purification, and quality control analysis. Each stage is designed to be efficient and scalable.

Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Library Generation (96-Well Plate) cluster_2 Stage 3: HTS Purification cluster_3 Stage 4: Quality Control A 3-Methylbenzoic Acid B Chlorosulfonation A->B C Ammonolysis B->C D 3-Methyl-5-sulfamoyl- benzoic Acid C->D E Dispense Acid Scaffold & Reagents D->E G Parallel Esterification (EDC/DMAP) E->G F Dispense Alcohol Building Blocks F->G H Crude Ester Library G->H I Solid-Phase Extraction (SPE) H->I J Elution I->J K Solvent Evaporation J->K L Purified Ester Library K->L M LC-MS Analysis L->M N Purity & Identity Confirmation M->N O Final Plated Library (DMSO Stocks) N->O

Caption: High-level workflow for the generation of a 3-methyl-5-sulfamoylbenzoic acid ester library.

Protocol 1: Synthesis of 3-Methyl-5-sulfamoylbenzoic Acid

This protocol details the synthesis of the key intermediate. The procedure involves two main chemical transformations: chlorosulfonation of the starting material followed by ammonolysis.

ReactionScheme Start 3-Methylbenzoic Acid Intermediate1 3-(Chlorosulfonyl)-5- methylbenzoic Acid Start->Intermediate1 Step 1: Chlorosulfonation FinalProduct 3-Methyl-5-sulfamoyl- benzoic Acid Intermediate1->FinalProduct Step 2: Ammonolysis Reagent1 1. ClSO3H (excess) 2. Quench (ice) Reagent2 NH4OH (aq) THF

Caption: Two-step reaction scheme for the synthesis of the core scaffold.

Materials & Equipment:

  • 3-Methylbenzoic acid

  • Chlorosulfonic acid (ClSO₃H)

  • Ammonium hydroxide (NH₄OH, 28-30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, concentrated)

  • Ice, Deionized water

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator, Buchner funnel, vacuum filtration apparatus

Step-by-Step Procedure:

Step 1: Chlorosulfonation of 3-Methylbenzoic Acid

  • Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing NaOH solution).

  • Reaction: Add chlorosulfonic acid (5.0 eq.) to the flask and cool to 0 °C in an ice bath.

  • Addition: Slowly add 3-methylbenzoic acid (1.0 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: This exothermic reaction is controlled at a low temperature to minimize side product formation. Chlorosulfonic acid acts as both the solvent and the reagent.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours until the reaction is complete (monitor by TLC).

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a fume hood.

  • Extraction: The resulting white precipitate is the sulfonyl chloride intermediate. Extract the product into dichloromethane (DCM). Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 3-(chlorosulfonyl)-5-methylbenzoic acid can be used in the next step without further purification.

Step 2: Ammonolysis of the Sulfonyl Chloride

  • Dissolution: Dissolve the crude sulfonyl chloride from the previous step in tetrahydrofuran (THF).

  • Reaction: Cool the solution in an ice bath. Slowly add an excess of concentrated ammonium hydroxide solution (approx. 10 eq.) via a dropping funnel.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Rationale: The highly reactive sulfonyl chloride readily reacts with ammonia to form the stable sulfonamide.[8]

  • Acidification: After the reaction is complete, remove the THF via rotary evaporator. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • Precipitation & Filtration: A white precipitate of 3-methyl-5-sulfamoylbenzoic acid will form. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.

  • Characterization: Confirm the identity and purity of the product via ¹H NMR, LC-MS, and melting point analysis before proceeding.

Protocol 2: High-Throughput Parallel Esterification

This protocol employs a 96-well plate format for the parallel synthesis of the ester library using a robust carbodiimide-mediated coupling method.[7]

Materials & Equipment:

  • 3-Methyl-5-sulfamoylbenzoic acid (from Protocol 1)

  • A diverse library of primary and secondary alcohols (Building Blocks)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 96-well reaction blocks (e.g., 2 mL volume per well)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker/vortexer

  • Plate sealer

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Acid Stock: Prepare a stock solution of 3-methyl-5-sulfamoylbenzoic acid (1.0 eq.) in anhydrous DCM/DMF.

    • EDC Stock: Prepare a stock solution of EDC (1.2 eq.) in the same solvent.

    • DMAP Stock: Prepare a stock solution of DMAP (0.1 eq.) in the same solvent.

    • Alcohol Plate: Prepare a 96-well "source plate" containing solutions of the diverse alcohol building blocks (1.1 eq. each).

  • Reagent Dispensing:

    • Using an automated liquid handler or multichannel pipette, dispense the acid stock solution into each well of a 96-well reaction block.

    • Next, dispense the DMAP stock solution, followed by the EDC stock solution into each well.

    • Rationale: The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a more reactive acylpyridinium species, which accelerates the subsequent reaction with the alcohol.[9][10][11] This method is mild and tolerates a wide range of functional groups.[12][13]

  • Building Block Addition: Transfer the alcohol solutions from the source plate to the corresponding wells of the reaction block.

  • Reaction Incubation:

    • Seal the reaction block securely.

    • Place the block on a plate shaker and agitate at room temperature for 12-18 hours.

  • Post-Reaction: After incubation, the plate contains the crude reaction mixtures for each of the 96 esters, ready for purification.

PlateLayout cluster_plate 96-Well Reaction Plate Layout A1 A1 A2 A2 lab_alcs Wells A1-H11: 88 Different Alcohols A11 A11 A12 A12 lab_ctrl1 Well A12: Negative Control (No Alcohol) H1 H1 H11 H11 H12 H12 lab_ctrl2 Well H12: Positive Control (e.g., Methanol)

Caption: Example layout for a 96-well plate for parallel esterification.

Protocol 3: High-Throughput Purification via Solid-Phase Extraction (SPE)

Purification is a critical step to remove excess reagents and byproducts, which can interfere with biological screening.[3] SPE is an ideal technique for the parallel purification of compound libraries.[14][15]

Materials & Equipment:

  • 96-well SPE plate (e.g., silica or a suitable reverse-phase sorbent like C18)

  • SPE vacuum manifold for 96-well plates

  • Collection plate (96-well, deep-well)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Methanol (MeOH), DCM

  • Automated liquid handler or multichannel pipettes

Step-by-Step Procedure:

  • Sorbent Selection: For this library, a normal-phase (silica) SPE is often effective. The polar carboxylic acid starting material and urea byproduct will be strongly retained, while the less polar ester products can be eluted.

  • Plate Conditioning:

    • Place the SPE plate on the vacuum manifold.

    • Condition the sorbent by washing each well sequentially with a polar solvent (e.g., Ethyl Acetate) followed by a non-polar solvent (e.g., Hexanes). Do not allow the sorbent to dry.

    • Rationale: Conditioning activates the stationary phase and ensures reproducible interactions with the sample.[16]

  • Sample Loading:

    • Dilute the crude reaction mixtures from Protocol 2 with a minimal amount of a low-polarity solvent (e.g., DCM/Hexanes mixture).

    • Load the diluted samples into the corresponding wells of the conditioned SPE plate.

    • Apply a gentle vacuum to slowly draw the samples through the sorbent.

  • Washing:

    • Wash each well with a low-to-medium polarity solvent system (e.g., 10-20% EtOAc in Hexanes).

    • Rationale: This step removes non-polar impurities and unreacted alcohol while the desired ester product and polar impurities remain bound to the sorbent.[16][17]

  • Elution:

    • Place a clean 96-well collection plate inside the manifold.

    • Elute the desired ester products from each well using a more polar solvent system (e.g., 40-60% EtOAc in Hexanes).

    • Rationale: The elution solvent is strong enough to displace the ester from the sorbent but weak enough to leave the highly polar impurities (like dicyclohexylurea and unreacted acid) behind.[16]

  • Solvent Removal: Evaporate the solvent from the collection plate using a centrifugal evaporator or a stream of nitrogen to yield the purified ester library.

Protocol 4: Quality Control (QC) and Data Analysis

Ensuring the identity and purity of library compounds is essential for the reliability of screening data.[2][18] High-throughput LC-MS is the standard method for this analysis.[19][20][21]

Procedure:

  • Sample Preparation: Re-dissolve the purified esters in a suitable solvent (e.g., DMSO/Methanol) to a known concentration (e.g., 10 mM) in a 96-well analysis plate.

  • LC-MS Analysis: Analyze each well using a rapid LC-MS method (e.g., 1-2 minute gradient per sample). The system should be equipped with both a UV/Vis detector (like a Diode Array Detector, DAD) and a mass spectrometer.

  • Data Processing:

    • Identity Confirmation: For each sample, confirm that the observed mass-to-charge ratio (m/z) in the mass spectrum corresponds to the calculated molecular weight of the expected ester product.

    • Purity Assessment: Determine the purity of each sample by integrating the area of the product peak from the UV/DAD chromatogram and expressing it as a percentage of the total peak area.

  • Data Reporting: Summarize the results in a table. Set a purity threshold (e.g., >90%) for compounds to be included in the final screening library.

Table 1: Representative Quality Control Data for a Subset of the Ester Library

Well IDAlcohol UsedExpected Mass [M+H]⁺Observed Mass [M+H]⁺Purity by UV (%)Pass/Fail
C01Ethanol258.06258.198.2Pass
C02Isopropanol272.08272.196.5Pass
C03Benzyl alcohol320.09320.197.1Pass
C04Cyclohexanol312.12312.295.8Pass
C052-Phenylethanol334.11334.194.3Pass
C06tert-Butanol286.10N/A<10Fail

Scientist's Note: The failure of the tert-butanol reaction (Well C06) is expected under these conditions due to high steric hindrance. This highlights the importance of including challenging or negative controls to validate the robustness of the synthetic method.[12]

Conclusion

This application note provides a validated, end-to-end workflow for the high-throughput synthesis, purification, and analysis of a 3-methyl-5-sulfamoylbenzoic acid ester library. By combining robust chemical methods with parallel processing formats, this approach enables medicinal chemists to rapidly generate high-quality compound collections, significantly accelerating the early stages of drug discovery and lead optimization.

References

  • Zimmer, L., et al. (2001). Scope and Limitations of Solid-Supported Liquid−Liquid Extraction for the High-Throughput Purification of Compound Libraries. ACS Publications. [Link]

  • Němec, V., & Knapp, S. (2023). Quality Control of Chemogenomic Library Using LC-MS. Methods in Molecular Biology. [Link]

  • Eastgate, M. D., et al. (2024). Parallel purification of microscale libraries via automated solid phase extraction. PubMed. [Link]

  • Němec, V., & Knapp, S. (2023). Quality Control of Chemogenomic Library Using LC-MS. PubMed. [Link]

  • Subash, K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ResearchGate. (n.d.). Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. [Link]

  • A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries. (2000). ACS Publications. [Link]

  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. (2013). PMC. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]

  • Discovery and development of amine–carboxylic acid coupling reactions using high throughput experimentation. (n.d.). American Chemical Society. [Link]

  • Parallel Synthesis. (n.d.). BioDuro. [Link]

  • Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • Parallel Chemistry & Compound Libraries for drug discovery. (n.d.). Taros. [Link]

  • A Quick Introduction to Parallel Synthesis. (2022). Asynt. [Link]

  • Ali, A., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]

  • Esterification of carboxylic acids with alcohols. (n.d.). Organic Syntheses Procedure. [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • The 5 steps of a solid phase extraction (SPE). (2022). YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in the synthesis of 3-methyl-5-sulfamoylbenzoic acid

Welcome to the Technical Support Center for the synthesis of 3-methyl-5-sulfamoylbenzoic acid . This portal is designed for research scientists and process chemists looking to troubleshoot bottlenecks, eliminate side rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-methyl-5-sulfamoylbenzoic acid . This portal is designed for research scientists and process chemists looking to troubleshoot bottlenecks, eliminate side reactions, and maximize overall yield.

The synthesis of this highly functionalized building block relies on a precise four-step sequence: selective oxidation, nitro reduction, Meerwein chlorosulfonation, and amidation[1, 2]. Below, you will find our diagnostic FAQs, mechanistic insights, and validated experimental protocols.

Synthetic Workflow Overview

SynthesisWorkflow Node1 3,5-Dimethylnitrobenzene Node2 3-Methyl-5-nitrobenzoic acid Node1->Node2 KMnO4 (2.0 eq), Pyridine/H2O, 80°C [Selective Oxidation] Node3 3-Amino-5-methylbenzoic acid Node2->Node3 H2, Pd/C, MeOH or SnCl2/HCl [Nitro Reduction] Node4 3-Methyl-5-chlorosulfonylbenzoic acid Node3->Node4 1. NaNO2, HCl, 0-5°C 2. SO2, CuCl2, AcOH [Meerwein Chlorosulfonation] Node5 3-Methyl-5-sulfamoylbenzoic acid Node4->Node5 NH3 (aq) or NH3/THF, 0°C [Amidation]

Synthetic workflow for 3-methyl-5-sulfamoylbenzoic acid from 3,5-dimethylnitrobenzene.

Troubleshooting Guides & FAQs

Q1: My yield of 3-methyl-5-nitrobenzoic acid is low, and NMR shows significant dicarboxylic acid byproducts. How do I prevent over-oxidation? A1: The conversion of 3,5-dimethylnitrobenzene to 3-methyl-5-nitrobenzoic acid requires the selective oxidation of only one benzylic methyl group. Over-oxidation to 5-nitroisophthalic acid occurs when the oxidant stoichiometry is poorly controlled.

  • The Fix: You must strictly limit the potassium permanganate (KMnO₄) to exactly 2.0 equivalents [1]. Furthermore, conducting the reaction in a pyridine/water co-solvent mixture at 80–90 °C is critical. Pyridine moderates the oxidation potential of the permanganate ion and ensures homogenous solubility of the intermediates, preventing localized excess of the oxidant.

Q2: During the reduction of 3-methyl-5-nitrobenzoic acid, I am isolating brightly colored impurities and seeing incomplete conversion. What is happening? A2: Colored impurities (often orange or red) indicate the formation of azo or azoxy dimers. This happens when the reduction stalls at the nitroso or hydroxylamine intermediate stages, which then condense with unreacted amines.

  • The Fix: If using catalytic hydrogenation (H₂ with Pd/C), ensure your solvent is thoroughly degassed and hydrogen pressure is maintained consistently until uptake ceases. If the problem persists, switch to a chemical reduction using Tin(II) chloride (SnCl₂·2H₂O) in concentrated HCl. SnCl₂ provides a robust, quantitative single-electron transfer reduction that completely bypasses dimerization pathways.

Q3: The Meerwein chlorosulfonation step is destroying my yield. I am getting a complex mixture heavily contaminated with phenols. How do I optimize this? A3: Phenol formation is the classic competing side reaction caused by the hydrolysis of the highly reactive diazonium salt. The Meerwein reaction relies on a delicate catalytic cycle where CuCl₂ is reduced by SO₂ to CuCl. The CuCl then acts as a single-electron transfer (SET) agent, reducing the diazonium to an aryl radical, which subsequently attacks SO₂ [3].

  • The Fix:

    • Temperature Control: Maintain the diazotization strictly between 0 °C and 5 °C.

    • Acid Concentration: Ensure the reaction is highly acidic (using concentrated HCl) to stabilize the diazonium ion against nucleophilic attack by water.

    • Catalyst Activation: Do not omit the CuCl₂. Ensure the glacial acetic acid is fully saturated with SO₂ gas before the diazonium salt is introduced.

Q4: My final amidation step yields a high percentage of sulfonic acid instead of the desired sulfonamide. What is going wrong? A4: 3-Methyl-5-chlorosulfonylbenzoic acid is highly electrophilic and susceptible to rapid hydrolysis. If you are using aqueous ammonia (NH₄OH) at room temperature, water is outcompeting ammonia as a nucleophile.

  • The Fix: Perform the amidation at 0 °C. To completely eliminate hydrolysis, swap aqueous ammonia for a solution of anhydrous ammonia in an aprotic solvent (such as THF or 1,4-dioxane).

Quantitative Data: Meerwein Reaction Optimization

To illustrate the causality of the reaction conditions in the chlorosulfonation step, review the standardized optimization data below. Notice how the absence of the copper catalyst or poor temperature control directly leads to catastrophic yield loss [3].

Catalyst SystemSO₂ SourceSolventTemperatureYield of Sulfonyl Chloride (%)Primary Byproduct
NoneSO₂ gasAcOH25 °C< 5%Phenol derivative
CuCl₂ (0.2 eq)SO₂ gasAcOH25 °C45%Phenol / Sulfonic acid
CuCl₂ (0.2 eq) SO₂ gas AcOH 0–5 °C 82% Trace
CuCl (0.2 eq)DABSOMeCN0–5 °C78%Diarylsulfone

Standardized Experimental Protocols

Protocol A: Selective Oxidation to 3-Methyl-5-nitrobenzoic acid

This protocol utilizes stoichiometric control to prevent over-oxidation.

  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3,5-dimethylnitrobenzene (1.0 eq) in a mixture of pyridine and water (approx. 1.6:1 v/v).

  • Heating: Heat the vigorously stirred solution to 80 °C.

  • Oxidation: Add KMnO₄ (exactly 2.0 eq) in small portions over 45 minutes. Maintain the internal temperature between 85 °C and 90 °C [1].

  • Digestion: Continue heating at 90 °C for 1.75 hours until the purple color dissipates, leaving a brown MnO₂ precipitate.

  • Filtration: Filter the hot mixture through a pad of Celite to remove MnO₂. Wash the filter cake with hot water.

  • Workup: Decolorize the filtrate with a few drops of sodium metabisulfite. Evaporate the pyridine under reduced pressure. Acidify the remaining aqueous layer with concentrated HCl to pH 2 to precipitate the crude 3-methyl-5-nitrobenzoic acid.

Protocol B: Meerwein Chlorosulfonation

This protocol creates a self-validating system by separating the diazonium generation from the SET catalysis.

  • Diazotization: Suspend 3-amino-5-methylbenzoic acid (1.0 eq) in concentrated HCl (approx. 5 mL/mmol) and cool to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise. Keep the internal temperature below 5 °C. Stir for 30 minutes. Verify the presence of excess nitrous acid using starch-iodide paper.

  • SO₂ Saturation: In a separate, larger flask, saturate glacial acetic acid with SO₂ gas at 0 °C for 30 minutes. Add CuCl₂ dihydrate (0.2 eq) to this solution [3].

  • Coupling: Transfer the cold diazonium salt solution dropwise into the vigorously stirred SO₂/CuCl₂ mixture at 0 °C.

  • Evolution: Allow the mixture to slowly warm to room temperature. Stir until nitrogen gas evolution completely ceases (typically 1–2 hours).

  • Isolation: Pour the reaction mixture over crushed ice. Extract the resulting 3-methyl-5-chlorosulfonylbenzoic acid with cold dichloromethane (DCM). Dry the organic layer over MgSO₄ and concentrate immediately to avoid hydrolysis. Proceed directly to amidation.

References

  • Synthesis of 3-methyl-5-nitrobenzoic acid PrepChem URL:[Link]

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Methyl-5-Sulfamoylbenzoic Acid

Welcome to the Application Scientist Support Portal. Formulating functionalized benzoic acid derivatives for biological assays is a frequent challenge in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Formulating functionalized benzoic acid derivatives for biological assays is a frequent challenge in drug development. This guide provides a mechanistic framework and self-validating protocols to overcome the aqueous solubility limitations of 3-methyl-5-sulfamoylbenzoic acid.

Part 1: Physicochemical Profiling (The "Why")

To permanently resolve solubility issues, we must first understand the molecular architecture of the compound. 3-methyl-5-sulfamoylbenzoic acid contains three critical domains that dictate its behavior in aqueous media:

  • Carboxylic Acid (-COOH): The primary ionizable group. Based on structural analogs like 4-sulfamoylbenzoic acid, the pKa is approximately 3.5–4.0[1]. Deprotonation at a pH above 5.0 yields a highly soluble carboxylate anion.

  • Sulfamoyl Group (-SO2NH2): A weak acid (pKa ~10.2) and strong hydrogen bond donor/acceptor.

  • Methyl Group (-CH3) & Aromatic Ring: These hydrophobic domains drive tight crystal lattice packing and repel water, severely limiting intrinsic solubility in unbuffered or acidic media[2].

Table 1: Physicochemical Properties & Solubility Profile

PropertyEstimated Value / CharacteristicImpact on Solubilization Strategy
Molecular Weight 215.23 g/mol Favorable for rapid dissolution once the crystal lattice is broken.
pKa (-COOH) ~3.5 - 4.0Highly soluble at pH > 5.0 (ionized state); precipitates in acidic media[1].
Intrinsic Solubility < 0.5 mg/mL (pH < 3.0)Requires enhancement techniques for neutral/acidic unbuffered water[1].
Solvent Compatibility DMSO, Methanol, EthanolHighly soluble in polar organic solvents, making co-solvency viable[2].
Part 2: Diagnostic Workflow & Mechanism

When designing a formulation, the choice of 3 depends entirely on the biological constraints of your assay[3]. Use the decision tree below to select the appropriate methodology.

Workflow A Solubility Issue: 3-methyl-5-sulfamoylbenzoic acid B Is target assay pH > 5.0? A->B C Strategy 1: pH Adjustment (Deprotonate -COOH) B->C Yes (pH > pKa) D Are organic solvents tolerated? B->D No (Acidic/Neutral) E Strategy 2: Co-solvency (DMSO, EtOH) D->E Yes F Strategy 3: Complexation (e.g., HP-β-CD) D->F No (In vivo/Cellular)

Diagnostic workflow for resolving 3-methyl-5-sulfamoylbenzoic acid solubility.

Mechanism Solid Solid Drug (Crystal Lattice) Wetting Wetting & Dispersion (Cosolvents) Solid->Wetting Break lattice Ionization Ionization (-COO⁻) (pH > 4.0) Wetting->Ionization Solvation Solution Aqueous Solution (Thermodynamically Stable) Ionization->Solution Hydration

Mechanistic pathway of 3-methyl-5-sulfamoylbenzoic acid aqueous solubilization.

Part 3: Troubleshooting Guides & FAQs

Q1: My compound precipitates when I dilute my DMSO stock (100 mM) into a pH 7.4 physiological buffer. Why does this happen if the pH is above the pKa? Causality: This is a classic "solvent-shift" precipitation (often called the Ouzo effect). When shifting from 100% DMSO to an aqueous buffer, the solvent's dielectric constant changes drastically. The drug molecules experience a drop in solvation capacity faster than the carboxylic acid group can fully ionize and hydrate in the buffer. This kinetic trapping leads to transient local supersaturation and rapid crystal nucleation. Solution:

  • Step-wise Dilution: Dilute the DMSO stock into a transitional co-solvent mixture (e.g., 10% PEG400) before adding to the final buffer.

  • Pre-ionization: Add a stoichiometric amount of NaOH to the DMSO stock to form the sodium salt before aqueous dilution.

Q2: I need to formulate 3-methyl-5-sulfamoylbenzoic acid at 5 mg/mL for an in vivo study. High concentrations of DMSO or basic buffers (pH > 8) are toxic to my model. What is the best approach? Causality: In vivo models require strictly biocompatible vehicles. Since the un-ionized form of the drug is poorly water-soluble, we must use host-guest complexation to mask the hydrophobic methyl-benzene moiety without altering the bulk pH[4]. Solution: Utilize cyclodextrin inclusion complexes.5 in standard saline can achieve clear solutions of ≥ 2.5 - 5.0 mg/mL[5]. The hydrophobic cavity of the cyclodextrin encapsulates the methyl-aromatic ring, while the hydrophilic exterior ensures aqueous compatibility[6].

Q3: Can I use mechanical milling to improve the solubility in water without adding excipients? Causality: Mechanical milling (micronization) reduces particle size and exponentially increases the surface area[7]. According to the Noyes-Whitney equation, this increases the dissolution rate, but it does not change the thermodynamic equilibrium solubility[8]. Solution: If your issue is slow dissolution, milling will help. If your absolute solubility limit is too low for your required dose, milling alone will fail. You must combine particle size reduction with a solubility enhancer like a surfactant or polymer[8].

Part 4: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Every critical step includes a physical observation to confirm success before proceeding.

SOP 1: pH-Shift Solubilization Protocol (Aqueous Salt Formation)

Best for: In vitro assays where pH 7.0–7.5 is tolerated.

  • Weighing & Suspension: Weigh 10 mg of 3-methyl-5-sulfamoylbenzoic acid and suspend in 8 mL of distilled water.

    • Observation: The solution will be a cloudy, white suspension[9].

  • Titration (The Critical Step): Add 1.0 M NaOH dropwise (approx. 10-20 µL at a time) while under constant magnetic stirring.

    • Causality: The base deprotonates the -COOH group (pKa ~3.5) to form the highly soluble sodium salt[1].

  • Validation of Solubilization: Continue stirring until the suspension transitions to a completely clear, transparent solution.

  • Back-Titration: Check the pH using a calibrated micro-probe. If the pH exceeds 7.8, carefully back-titrate with 0.1 M HCl until the pH is between 7.0 and 7.4.

    • Warning: Do not drop the pH below 5.0, or the free acid will instantly precipitate.

  • Finalization: Adjust the final volume to 10 mL with distilled water to achieve a 1 mg/mL stock. Sterile filter through a 0.22 µm PES membrane.

SOP 2: Cosolvent-Assisted Cyclodextrin Complexation

Best for: In vivo dosing or cell-based assays sensitive to pH changes.

  • Vehicle Preparation: Prepare a solution of5[5].

  • Organic Stock Creation: Dissolve the drug in 100% DMSO to create a highly concentrated stock (e.g., 50 mg/mL).

    • Observation: The solution must be completely clear[5].

  • Aqueous Integration: To prepare 1 mL of working solution, take 900 µL of the 20% SBE-β-CD vehicle and place it on a vortex mixer at medium speed.

  • Dropwise Addition: Slowly add 100 µL of the DMSO stock into the vortexing cyclodextrin solution.

    • Causality: The rapid mixing and presence of the cyclodextrin cavity immediately sequester the hydrophobic drug molecules before they can nucleate and crash out of the aqueous phase[6].

  • Self-Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube. The absence of a white pellet confirms that the drug is fully complexed and thermodynamically stable in solution.

References
  • "Buy 3-Methyl-5-sulfamoylbenzoic acid (EVT-2982738) | 1016703-57-3" - EvitaChem.
  • "Solubility enhancement techniques: A comprehensive review" - WJBPHS.
  • "Enhancement of the Aqueous Solubility and Permeability of Poorly Water" - PharmaFocusAsia.
  • "A Brief Review on Solubility Enhancement Techniques with Drug and Polymer" - IJCSRR.
  • "Aqueous solubility-enhancing excipient technologies: a review of recent developments" - European Pharmaceutical Review.
  • "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics" - MDPI.
  • "4-Sulfamoylbenzoic acid - Santa Cruz Biotechnology" - SCBT.
  • "Carzenide (4-Sulfamoylbenzoic acid) | CAII Inhibitor" - MedChemExpress.
  • "4-Sulfamoylbenzoic acid - ChemBK" - ChemBK.

Sources

Troubleshooting

Optimizing crystallization and purification techniques for 3-methyl-5-sulfamoylbenzoic acid

Technical Support Center: Advanced Crystallization & Purification of 3-methyl-5-sulfamoylbenzoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Crystallization & Purification of 3-methyl-5-sulfamoylbenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermodynamic and kinetic challenges encountered during the isolation of 3-methyl-5-sulfamoylbenzoic acid. This compound, heavily utilized as a multifunctional ligand and pharmaceutical intermediate[1], presents unique purification hurdles due to its dual functional groups—a weakly acidic sulfamoyl group and a more strongly acidic carboxylic acid[2].

Below, you will find field-proven solutions, causality-driven explanations, and self-validating protocols to optimize your downstream processing.

FAQ 1: pH-Shift (Reactive) Crystallization Troubleshooting

Q: When acidifying the basic salt solution of 3-methyl-5-sulfamoylbenzoic acid, the product crashes out as a sticky, amorphous gel rather than a filterable crystalline powder. How can we induce proper crystallization?

The Causality: This phenomenon is a direct consequence of unmanaged supersaturation kinetics. 3-methyl-5-sulfamoylbenzoic acid has a carboxylic acid pKa of approximately 3.5[2][3]. When dissolved in a basic solution (pH > 6), it exists as a highly soluble sodium salt. Rapid addition of a strong mineral acid causes an instantaneous, localized pH drop. This drives the supersaturation ratio ( S ) exponentially high, forcing the free acid to precipitate faster than it can orient into a thermodynamically stable crystal lattice. The resulting amorphous gel heavily traps mother liquor and impurities[4].

The Solution: You must implement a Two-Step pH-Shift Crystallization [5]. This method decouples the nucleation phase from the crystal growth phase, ensuring the lattice has time to organize.

Self-Validating Protocol: Two-Step pH-Shift Crystallization

  • Dissolution: Dissolve crude 3-methyl-5-sulfamoylbenzoic acid in 1M NaOH at 40°C until a clear solution is achieved (target pH ~8.0).

  • Primary Acidification (Nucleation): Slowly add 1M HCl at a strictly controlled rate (e.g., 0.1 mL/min) under high-shear stirring until the pH reaches 4.5. This pH is just above the pKa, creating a low, controlled supersaturation environment.

  • Aging (Critical Step): Hold the suspension at pH 4.5 and 40°C for 60 minutes. This allows any metastable amorphous particles to undergo liquid-mediated recrystallization into a stable crystalline lattice[6]. Validation: The suspension will transition from translucent/milky to opaque white with visible particulate.

  • Secondary Acidification (Growth): Gradually lower the pH to 2.0 to fully protonate the compound and maximize the yield of the free acid[4].

  • Cooling & Filtration: Cool the suspension to 10°C at a rate of 0.3°C/min, filter, and wash the cake with cold deionized water.

FAQ 2: Anti-Solvent Crystallization & "Oiling Out"

Q: We are using a methanol/water anti-solvent system. Instead of crystallizing, the solution turns milky and forms a biphasic liquid emulsion at the bottom of the reactor. The final solidified product has terrible purity. What is the mechanism behind this, and how is it prevented?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), universally known in process chemistry as "oiling out"[7]. This occurs when the addition of the anti-solvent (water) shifts the system's trajectory into a miscibility gap on the ternary phase diagram before it can cross the metastable limit for solid nucleation[8]. Because the solute-rich "oil" droplets are highly mobile and lack a rigid lattice, they act as an excellent solvent for structurally similar impurities[7]. When this oil eventually solidifies (often crashing out rapidly as temperature drops), the impurities are permanently encapsulated within the solid matrix.

The Solution: You must bypass the miscibility gap by introducing seed crystals before the liquid-liquid phase boundary is crossed. The seeds consume the supersaturation, driving ordered crystal growth instead of phase separation[7].

OilingOut A Homogeneous Solution (Solute in MeOH) B Add Anti-Solvent (Water) Rapid Addition A->B C Add Anti-Solvent (Water) Slow Addition + Seeding A->C D Miscibility Gap (LLPS) 'Oiling Out' B->D High local supersaturation E Metastable Zone Controlled Supersaturation C->E Avoids liquid-liquid boundary F Amorphous Solidification (High Impurity Entrapment) D->F Uncontrolled phase transition G Crystal Growth (High Purity API) E->G Ordered lattice formation

Fig 1: Mechanistic pathway of oiling out vs. controlled nucleation in anti-solvent crystallization.

Self-Validating Protocol: Seeding-Mediated Anti-Solvent Crystallization

  • Solvent Preparation: Dissolve the crude API in pure methanol at 35°C (approx. 150 mg/mL concentration).

  • Initial Anti-Solvent Addition: Add water dropwise until the solution reaches the edge of the metastable zone. Validation: Stop water addition immediately when the first faint sign of turbidity appears, then raise the temperature by 1-2°C to clear it. Do not enter the LLPS boundary.

  • Seeding: Introduce 1-2% (w/w) of highly pure, pre-milled 3-methyl-5-sulfamoylbenzoic acid seed crystals.

  • Desupersaturation: Hold the system isothermally for 2 hours. The seeds will consume the supersaturation, driving crystal growth and physically bypassing the miscibility gap[7].

  • Final Anti-Solvent Addition: Slowly add the remaining water over 4 hours to drive the remaining solute out of the solution, followed by standard filtration.

FAQ 3: Impurity Profiling & Chromatographic Clearance

Q: Even after crystallization, our batch fails purity specs due to closely eluting peaks in our RP-HPLC assay. What are these impurities, and how do we clear them?

The Causality: The synthesis of 3-methyl-5-sulfamoylbenzoic acid typically begins with the nitration of 3-methylbenzoic acid, followed by reduction and sulfamoylation[1]. The electrophilic aromatic substitution steps are highly prone to generating positional isomers. Because these isomers share identical molecular weights and nearly identical physicochemical properties, they readily co-precipitate during bulk crystallization.

Quantitative Impurity Profile Data

Impurity Profile Origin / Mechanism Relative Retention Time (RRT)* Mitigation Strategy
3-methylbenzoic acid Unreacted starting material 1.45 Wash wet cake with non-polar solvent (e.g., Toluene)
2-methyl-5-sulfamoylbenzoic acid Positional isomer from nitration step 0.92 Preparative RP-HPLC or fractional crystallization
3-methyl-4-sulfamoylbenzoic acid Positional isomer from nitration step 0.95 Preparative RP-HPLC or fractional crystallization
4-sulfamoylbenzoic acid Des-methyl impurity from impure starting material 0.85 Purify starting material prior to synthesis

*RRT values are approximate and based on a standard C18 stationary phase with a Water (0.1% TFA) / Acetonitrile gradient.

The Solution: If positional isomers exceed a 5% load in the crude mixture, standard crystallization is often thermodynamically insufficient to clear them. You must employ Preparative Reverse-Phase HPLC (RP-HPLC) prior to the final crystallization step, utilizing a shallow gradient to separate the closely eluting 0.92 and 0.95 RRT peaks.

References

  • DrugFuture. Carzenide (4-Sulfamoylbenzoic acid) Chemical Index Database. Retrieved from: [Link]

  • PubChem. 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352. Retrieved from: [Link]

  • MDPI. Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid. Retrieved from: [Link]

  • Google Patents (US11603361B2).Process and salts for the preparation of 2,5-furandicarboxylic acid (Two-step pH-shift crystallization).
  • Science Info. Crystallization: 4 Types, Processes, Steps, Important Applications. Retrieved from: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from: [Link]

  • ACS Publications. Process Design for Antisolvent Crystallization of Erythromycin Ethylsuccinate in Oiling-out System. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Resolving LC-MS Peak Tailing for 3-Methyl-5-Sulfamoylbenzoic Acid

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing chromatographic anomalies—specifically peak tailing (Asymmetry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing chromatographic anomalies—specifically peak tailing (Asymmetry factor, As​>1.5 )—when analyzing 3-methyl-5-sulfamoylbenzoic acid via Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).

Because this analyte is a highly polar, bifunctional molecule containing both a carboxylic acid and a sulfonamide group, it is highly susceptible to secondary interactions and metal chelation within the LC flow path.

Diagnostic Framework & Root Cause Analysis

Before altering your mobile phase or replacing hardware, you must isolate the root cause of the tailing. Peak tailing for acidic, metal-sensitive compounds is rarely a single-variable problem. It is typically a combination of physical dead volume, chemical secondary interactions, or Lewis acid-base metal chelation.

LCTroubleshooting Start Analyze 3-methyl-5-sulfamoylbenzoic acid Observe Peak Tailing (Tf > 1.5) InjectNeutral Inject Neutral Probe (e.g., Toluene or Uracil) Start->InjectNeutral Physical Physical Issue Check Tubing, Frits, & Dead Volume InjectNeutral->Physical Probe Tails Chemical Chemical/Metal Issue Analyte-Specific Interaction InjectNeutral->Chemical Probe is Symmetrical Metal Metal-Ion Chelation (Fe/Al in flow path) Chemical->Metal Signal Quenching Silanol Silanophilic Interaction (H-bonding with Si-OH) Chemical->Silanol High pH / Old Silica Overload Mutual Repulsion (Low Ionic Strength) Chemical->Overload High Injection Mass

Fig 1: Diagnostic decision tree for isolating the root cause of LC-MS peak tailing.

Core Troubleshooting Guide

A. Mitigating Metal-Ion Mediated Adsorption (The "Invisible" Tailing Factor)

Causality : The carboxylic acid and sulfonamide moieties of 3-methyl-5-sulfamoylbenzoic acid act as multidentate ligands. They chelate electron-deficient transition metals (e.g., Fe³⁺, Ti⁴⁺) exposed on stainless steel frits, pump heads, and capillary tubing[1]. This Lewis acid-base interaction causes heterogeneous adsorption kinetics, resulting in a prolonged elution profile and severe signal quenching in the mass spectrometer.

Self-Validating Protocol: Medronic Acid Passivation Traditional passivation uses EDTA, but EDTA causes severe ion suppression in ESI-MS. Medronic acid (methylenediphosphonic acid) is a highly effective, MS-compatible alternative that binds free metals in the flow path without suppressing the analyte's ionization[1].

Step-by-Step Methodology:

  • Preparation : Prepare a stock solution of 5 mM medronic acid in LC-MS grade water.

  • Mobile Phase Addition : Spike medronic acid into both Mobile Phase A (e.g., 0.1% Formic Acid in H2​O ) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) to a final concentration of 5 µM.

  • System Priming : Flush the LC system (bypassing the column) with the modified mobile phases at 1.0 mL/min for 30 minutes to passivate the internal stainless steel surfaces.

  • Column Equilibration : Reconnect the analytical column and equilibrate with 10-15 column volumes of the modified mobile phase.

  • Validation : Inject a 10 ng/mL standard of your analyte. Calculate the USP Tailing Factor ( Tf​ ). A successful passivation will yield a Tf​≤1.2 and a significant boost in MS peak area.

B. Suppressing Silanophilic Interactions

Causality : Even in modern Type B silica columns, residual unbonded silanol groups ( Si−OH ) remain. While the acidic 3-methyl-5-sulfamoylbenzoic acid is naturally repelled by deprotonated silanols ( Si−O− ) at high pH, its sulfonamide protons can act as strong hydrogen-bond donors to neutral silanols at low pH, causing secondary retention mechanisms and tailing[2][3].

Step-by-Step Methodology:

  • Column Selection : Replace standard C18 columns with highly deactivated, fully end-capped Type B silica columns, or utilize columns with sterically protected embedded polar groups (e.g., Amide-C18) which shield residual silanols[2].

  • pH Control : Adjust Mobile Phase A to pH 2.5 – 3.0 using 0.1% Formic Acid. This ensures the carboxylic acid moiety remains fully protonated (neutral), maximizing hydrophobic retention on the reversed-phase column while standardizing the ionization state.

  • Validation : Run a gradient from 5% to 95% B. If tailing persists exclusively for the analyte (and not for a neutral probe), the interaction is chemical.

C. Overcoming Mutual Repulsion in Low Ionic Strength Buffers

Causality : LC-MS requires volatile buffers (like 0.1% formic acid), which have inherently low ionic strength. When a concentrated band of ionized 3-methyl-5-sulfamoylbenzoic acid travels through the column, the lack of background ions fails to shield the analyte molecules from one another. This leads to "mutual repulsion" at the stationary phase surface, causing the peak to broaden and tail even at relatively low injection masses[4].

Step-by-Step Methodology:

  • Buffer Substitution : If formic acid (a weak acid with low dissociation) yields poor peak shapes, switch to a slightly stronger volatile buffer system, such as 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Injection Volume Reduction : Decrease the injection volume from 5 µL to 1 µL while increasing the sample concentration proportionally in the vial. This reduces the spatial volume of the repulsion zone on the column head.

  • Validation : Overlay chromatograms of 1 µL and 5 µL injections. If the 1 µL injection shows a significantly sharper trailing edge, volume/mass overload due to mutual repulsion was the primary factor.

Quantitative Performance Metrics

The following table summarizes the expected chromatographic improvements when applying the troubleshooting methodologies above to 3-methyl-5-sulfamoylbenzoic acid analysis.

Mobile Phase CompositionColumn TypeSystem HardwareExpected USP Tailing Factor ( Tf​ )Relative MS Signal Intensity
0.1% Formic Acid (FA)Standard C18Stainless Steel1.8 - 2.545% (Signal Quenching)
0.1% FA + 5 µM EDTAStandard C18Stainless Steel1.2 - 1.4< 10% (Severe Suppression)
0.1% FA + 5 µM Medronic AcidStandard C18Stainless Steel1.0 - 1.198% (Optimal)
10 mM NH₄Formate (pH 3.0)End-capped C18PEEK / Bio-inert1.0 - 1.1100% (Baseline)

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of 3-methyl-5-sulfamoylbenzoic acid worsen over a sequence of 100 injections? A: This is a classic symptom of progressive metal accumulation or frit fouling. Trace metals from the sample matrix or mobile phase solvents continuously accumulate on the column inlet[2]. Implementing a guard column and adding 5 µM medronic acid to the mobile phase will prevent this time-dependent degradation.

Q: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid to improve peak shape? A: While TFA (0.05% - 0.1%) is an excellent ion-pairing agent that drastically improves peak shape by masking silanols and increasing ionic strength, it causes severe ion suppression in negative-mode ESI-MS (which is typically used for carboxylic acids and sulfonamides). It also contaminates the MS optics. Ammonium formate or medronic acid are preferable for LC-MS workflows.

Q: I replaced the column and the peak still tails. What is the next logical step? A: If a new, fully end-capped column does not resolve the issue, the tailing is likely physical (extra-column volume) or hardware-related (metal chelation). Inject a neutral, non-chelating probe (e.g., uracil or toluene). If the neutral probe tails, inspect your PEEK tubing connections for dead volume (poorly seated ferrules). If the neutral probe is perfectly symmetrical, the issue is chemical/metal-related[4].

References

  • Title: Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive Source: ACS Publications URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: Chromatography Online URL: [Link]

  • Title: Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography Source: ResearchGate / Journal of Chromatography A URL: [Link]

Sources

Troubleshooting

Preventing degradation of 3-methyl-5-sulfamoylbenzoic acid during long-term laboratory storage

A Guide to Ensuring Long-Term Stability in Laboratory Storage Welcome to the technical support resource for 3-methyl-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability in Laboratory Storage

Welcome to the technical support resource for 3-methyl-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound during long-term laboratory storage. As a molecule possessing both a carboxylic acid and a sulfonamide group, understanding its unique stability profile is critical for reproducible and reliable experimental outcomes.

This document moves beyond simple storage instructions, delving into the chemical rationale behind its degradation pathways and providing robust protocols for troubleshooting and stability assessment.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the storage and handling of 3-methyl-5-sulfamoylbenzoic acid.

Q1: What are the ideal storage conditions for solid 3-methyl-5-sulfamoylbenzoic acid?

For optimal long-term stability, the solid compound should be stored at 2-8°C in a desiccated, dark environment. The container must be tightly sealed to prevent moisture ingress.

Q2: I left my sample on the bench for a weekend. Is it still viable?

Short-term exposure to ambient temperature and light is unlikely to cause significant degradation. However, for long-term storage, such conditions are detrimental. We recommend performing a purity check using a qualified analytical method, such as HPLC, before using the material in a critical experiment.

Q3: Can I store this compound in a solution?

Storing 3-methyl-5-sulfamoylbenzoic acid in solution is not recommended for long-term periods. The presence of a solvent, especially water or protic solvents, significantly increases the risk of hydrolytic degradation of the sulfonamide group. If you must store a solution, use an anhydrous aprotic solvent, store at -20°C or below, and use it as quickly as possible.

Q4: The color of my solid sample has changed from white to a slightly yellow/brown tint. What does this indicate?

A color change often indicates degradation, potentially due to oxidation or photodegradation. This material should not be used in experiments where high purity is required. Refer to the Troubleshooting Guide below for more details.

Q5: What are the main chemical groups I should be concerned about regarding stability?

The two primary functional groups of concern are the sulfonamide (-SO₂NH₂) group and the aromatic carboxylic acid (-COOH) group . The sulfonamide is susceptible to hydrolysis, while the entire aromatic system is prone to photodegradation, and the carboxylic acid can undergo thermal decarboxylation under harsh conditions.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This guide uses a problem-solution format to address specific issues you may encounter, providing insights into the underlying chemistry.

Issue 1: Loss of Purity or Appearance of New Peaks in HPLC Analysis
  • Symptom: Your HPLC chromatogram shows a decrease in the area of the main peak corresponding to 3-methyl-5-sulfamoylbenzoic acid and the emergence of one or more new, more polar peaks.

  • Potential Cause: Hydrolysis. The most probable cause is the hydrolytic cleavage of the sulfonamide (S-N) bond. Sulfonamides, while generally stable, can undergo hydrolysis, particularly in the presence of moisture and under acidic or basic conditions.[1][2] This reaction cleaves the molecule into 3-methyl-5-carboxybenzenesulfonic acid and ammonia.

  • Solution & Prevention:

    • Confirm Storage Conditions: Ensure the compound is stored in a desiccator with an active desiccant.

    • Verify Container Seal: Use containers with high-integrity seals (e.g., PTFE-lined caps) and ensure they are tightly closed after each use.[3][4]

    • Inert Atmosphere: For maximum protection, purge the container headspace with an inert gas like argon or nitrogen before sealing. This displaces moisture and oxygen.

Issue 2: Sample Discoloration (Yellowing/Browning) and Reduced Potency
  • Symptom: The once-white crystalline powder has developed a distinct color, and you observe a general decrease in expected activity in your assays.

  • Potential Cause: Photodegradation or Oxidation. Aromatic compounds are susceptible to degradation upon exposure to light, particularly in the UV spectrum.[5] This can initiate free-radical reactions, leading to colored polymeric byproducts. Oxidation can occur concurrently, especially if the sample is exposed to air over long periods.

  • Solution & Prevention:

    • Light Protection: Always store the compound in amber glass vials or wrap standard vials in aluminum foil to block light.[6]

    • Minimize Air Exposure: Avoid leaving the container open. As mentioned, backfilling with an inert gas is a best practice to prevent both oxidation and moisture-related hydrolysis.

    • Storage Location: Keep the material in a dark storage location like a cabinet or refrigerator, away from direct sunlight or laboratory lighting.[7]

Issue 3: Inconsistent Results or Poor Solubility
  • Symptom: You observe batch-to-batch variability in your experiments, or the compound no longer dissolves as expected.

  • Potential Cause: Multiple Degradation Pathways or Thermal Degradation. This could be a result of a combination of the issues above. In severe cases of improper storage (e.g., exposure to high heat), thermal degradation could occur. The primary thermal degradation pathway for aromatic carboxylic acids is decarboxylation (loss of CO₂), though this typically requires significant heat.[8][9] More likely, the formation of various degradation products alters the overall physical properties of the sample.

  • Solution & Prevention:

    • Strict Temperature Control: Never store the compound near heat sources like ovens or incubators. Adhere to the recommended 2-8°C storage temperature.

    • Implement a Stability Testing Protocol: If the integrity of your stock is in doubt, perform a formal stability assessment as outlined later in this guide.

    • Discard and Replace: For critical applications, it is often more reliable and cost-effective to discard a suspect batch and use a new, verified lot of the compound.

Troubleshooting Decision Flowchart

G start Degradation Suspected issue What is the primary symptom? start->issue hplc New peaks in HPLC / Purity Loss issue->hplc Analytical color Discoloration / Reduced Potency issue->color Visual inconsistent Inconsistent Results / Poor Solubility issue->inconsistent Functional cause_hydrolysis Probable Cause: Hydrolysis hplc->cause_hydrolysis cause_photo Probable Cause: Photodegradation / Oxidation color->cause_photo cause_multiple Probable Cause: Multiple Pathways / Severe Degradation inconsistent->cause_multiple solution_hydrolysis Solution: - Store under desiccation - Use high-integrity seals - Purge with inert gas cause_hydrolysis->solution_hydrolysis solution_photo Solution: - Use amber vials / foil - Minimize air exposure - Store in a dark location cause_photo->solution_photo solution_discard Solution: - Strict temperature control - Discard suspect stock - Perform stability assessment cause_multiple->solution_discard end Material Integrity Assured solution_hydrolysis->end solution_photo->end solution_discard->end G compound 3-Methyl-5-Sulfamoylbenzoic Acid -COOH -SO₂NH₂ hydrolysis_node Hydrolysis (+H₂O) compound->hydrolysis_node photo_node Photodegradation (+Light, O₂) compound->photo_node thermal_node Thermal Degradation (+Heat) compound->thermal_node product_hydrolysis 3-Methyl-5-carboxy- benzenesulfonic Acid + NH₃ hydrolysis_node->product_hydrolysis product_photo Colored Byproducts, Radical Species photo_node->product_photo product_thermal 3-Methylsulfamoylbenzene + CO₂ thermal_node->product_thermal

Caption: Primary degradation pathways for the compound.

Protocols for Storage and Stability Assessment

Adherence to standardized protocols is essential for maintaining the long-term quality of your chemical reagents.

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2–8°CSlows the rate of all chemical degradation reactions.
Humidity <30% RH (or desiccated)Minimizes moisture available for hydrolytic degradation. [3][7]
Light In the dark (Amber vial)Prevents initiation of photodegradation pathways. [6]
Atmosphere Tightly sealed; Inert gas (Ar, N₂) preferredExcludes moisture and oxygen, preventing hydrolysis and oxidation. [4]
Container Glass vial with PTFE-lined capProvides an inert storage surface and a high-integrity seal.
Experimental Protocol: Performing a Forced Degradation Study

This protocol helps establish a stability-indicating analytical method and identify potential degradation products, as recommended by ICH guidelines. [10][11] Objective: To intentionally degrade 3-methyl-5-sulfamoylbenzoic acid under controlled stress conditions to understand its degradation profile.

Materials:

  • 3-methyl-5-sulfamoylbenzoic acid

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • pH meter, calibrated oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. [2] * Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. [2] * Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a vial of the solid compound in an oven at 80°C for 48 hours. Then, dissolve to 1 mg/mL.

    • Photodegradation: Expose a 1 mg/mL solution to light in a photostability chamber (as per ICH Q1B guidelines).

    • Control: Keep 1 mL of stock solution at 2-8°C in the dark.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by a suitable reverse-phase HPLC method. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is a good starting point. [2][12]4. Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation.

    • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Conditions for 3-Methyl-5-Sulfamoylbenzoic Acid Chromatography

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 3-methyl-5-sulfamoylbenzoic acid .

Because this analyte possesses both a carboxylic acid group (-COOH) and a sulfonamide group (-SO₂NH₂), it presents unique chromatographic challenges. The following modules provide mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure precision and reproducibility in your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is 3-methyl-5-sulfamoylbenzoic acid eluting at the void volume with almost no retention?

The Causality: The carboxylic acid group on this molecule has a pKa of approximately 4.0. If your mobile phase pH is neutral or weakly acidic (pH > 4.0), the functional group deprotonates into a carboxylate anion (-COO⁻). This highly polar, ionized state prevents the molecule from partitioning into the hydrophobic C18 stationary phase, causing it to elute near the void volume ( t0​ )[1]. The Solution: Lower the mobile phase pH to 2.0–2.5 using strong modifiers like orthophosphoric acid. This ensures the molecule remains fully protonated (neutral), maximizing hydrophobic interactions and retention[2].

Q2: What causes severe peak tailing for this compound, and how can I resolve it?

The Causality: Peak tailing in sulfonamide derivatives is predominantly driven by secondary interactions. The sulfonamide nitrogen can undergo hydrogen bonding or weak electrostatic interactions with unreacted, acidic residual silanol groups (-Si-OH) on the surface of silica-based columns[3]. The Solution: Operating at a pH of 2.0–2.5 serves a dual purpose. Not only does it protonate the analyte, but it also protonates the residual silanols (which have a pKa of ~3.5), neutralizing their charge and suppressing secondary interactions[3]. Always pair this low-pH strategy with a highly end-capped C18 column.

Q3: My retention times are drifting, and sometimes the peak splits. How do I stabilize the method?

The Causality: This occurs when the mobile phase lacks sufficient buffering capacity. If you rely solely on volatile dilute acids (e.g., 0.1% formic acid) and the pH hovers near the analyte's pKa, the molecule exists in a dynamic equilibrium between its neutral and ionized states. Minor pH fluctuations from the sample matrix will cause retention time drift and peak splitting[1]. The Solution: Implement a true buffer system. Use 10–20 mM potassium dihydrogen phosphate (KH₂PO₄) adjusted to pH 2.5. This locks the pH well below the pKa, forcing 100% of the analyte into a single state[4].

Part 2: Logical Workflows & Mechanisms

Workflow Start Analyze 3-methyl-5- sulfamoylbenzoic acid Assess Evaluate Chromatogram Start->Assess Tailing Issue: Peak Tailing Assess->Tailing Reten Issue: Poor Retention (Elutes at t0) Assess->Reten pH_tail Action: Lower pH to 2.5 (Protonates Silanols) Tailing->pH_tail pH_ret Action: Lower pH < 3.0 (Protonates -COOH) Reten->pH_ret Endcap Action: Use End-capped C18 Column pH_tail->Endcap If tailing persists Success Optimized Separation (Symmetrical, k' > 2) Endcap->Success Buffer Action: Use 10mM Phosphate Buffer pH_ret->Buffer If RT varies Buffer->Success

Caption: Troubleshooting workflow for optimizing mobile phase conditions.

Mechanism High_pH pH > 4.0 (Deprotonated -COO⁻) State1 Highly Polar Ionized State High_pH->State1 Low_pH pH 2.0 - 2.5 (Protonated -COOH) State2 Hydrophobic Neutral State Low_pH->State2 Result1 Poor Retention (Elutes in Void) State1->Result1 Result2 Strong Retention on C18 Phase State2->Result2

Caption: Mechanistic effect of mobile phase pH on analyte ionization and retention.

Part 3: Quantitative Data Summary

The table below summarizes the empirical relationship between mobile phase pH, the ionization state of the system, and the resulting chromatographic performance for 3-methyl-5-sulfamoylbenzoic acid.

Mobile Phase pHCarboxylic Acid StateColumn Silanol StateRetention Factor ( k′ )Peak Asymmetry ( As​ )Diagnostic Status
pH 6.0 Ionized (-COO⁻)Ionized (-SiO⁻)< 0.5> 2.0Poor retention, severe tailing
pH 4.0 Partially IonizedPartially Ionized1.21.8Split peaks, drifting RT
pH 2.5 Neutral (-COOH) Neutral (-SiOH) 4.5 1.1 Optimal retention & shape

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step isocratic RP-HPLC methodology. This protocol includes built-in system suitability checks to ensure the method validates itself before sample acquisition.

Materials & Reagents
  • Stationary Phase: Fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Buffer (Mobile Phase A): 10 mM Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.

  • Organic Modifier (Mobile Phase B): Acetonitrile, HPLC grade.

  • Acidifier: Orthophosphoric acid (85%).

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of ultra-pure water to yield a 10 mM solution.

  • pH Adjustment: Dropwise, add orthophosphoric acid to the buffer while monitoring with a calibrated pH meter until the pH reaches exactly 2.5 ± 0.1[2].

  • Filtration: Vacuum-filter the buffer through a 0.45 µm regenerated cellulose membrane to remove particulates.

  • Mobile Phase Blending: Prepare an isocratic mixture of 75% Buffer (Mobile Phase A) and 25% Acetonitrile (Mobile Phase B). Degas the mixture via ultrasonication for 15 minutes[4].

  • Sample Preparation: Dissolve 3-methyl-5-sulfamoylbenzoic acid standards directly into the mobile phase. Crucial Causality: Dissolving the sample in pure organic solvent will cause solvent-mismatch, leading to fronting or peak distortion upon injection. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV absorbance at 230–240 nm.

  • System Suitability & Self-Validation: Before running unknown samples, inject the working standard in replicates of five. The system is considered validated and ready for use only if it meets the following criteria:

    • Retention Factor ( k′ ): > 2.0 (Validates that pH is low enough to maintain the analyte in its hydrophobic state).

    • Tailing Factor ( Tf​ ): ≤ 1.5 (Validates that silanol interactions are successfully suppressed).

    • RSD of Retention Time: ≤ 1.0% (Validates that the buffer capacity is actively resisting matrix pH micro-fluctuations).

References

  • "The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides." Nanobio Letters (2022). URL: [Link]

  • "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." Trends in Sciences (2023). URL: [Link]

  • Krier, F., et al. "Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities." Journal of Pharmaceutical and Biomedical Analysis 54 (2011) 694–700. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 3-methyl-5-sulfamoylbenzoic Acid vs. 4-sulfamoylbenzoic Acid in Pharmaceutical Drug Design

Introduction: The Sulfamoylbenzoic Acid Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of modern drug discovery, certain chemical scaffolds consistently reappear across a multitude of therapeutic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Sulfamoylbenzoic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical scaffolds consistently reappear across a multitude of therapeutic areas, earning the designation of "privileged structures." The sulfamoylbenzoate framework is a prime example of such a motif, valued for its unique physicochemical properties and its capacity for versatile interactions with a wide array of biological targets.[1] This guide provides an in-depth comparison of two key isomers within this class: the well-established 4-sulfamoylbenzoic acid and the increasingly relevant 3-methyl-5-sulfamoylbenzoic acid .

We will dissect the nuanced differences imparted by their distinct substitution patterns—the para-arrangement of 4-sulfamoylbenzoic acid versus the meta-arrangement and additional methyl group of its counterpart. This analysis will illuminate how these subtle structural changes translate into significant differences in synthetic strategy, structure-activity relationships (SAR), and ultimately, performance in a pharmaceutical context. This guide is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to make informed decisions in scaffold selection and lead optimization.

Physicochemical Properties: A Tale of Two Isomers

The initial characterization of any scaffold begins with its fundamental physicochemical properties. These parameters govern a molecule's behavior from initial synthesis to its ultimate pharmacokinetic profile. The primary distinction between our two molecules of interest is the substitution pattern on the benzoic acid core. 4-sulfamoylbenzoic acid features a para (1,4) arrangement of its carboxylic acid and sulfonamide groups, while 3-methyl-5-sulfamoylbenzoic acid has a meta (1,3,5) arrangement with an additional methyl group.

The introduction of the methyl group in the 3-position is a critical modification. This small alkyl group can profoundly influence the molecule's properties in several ways, an effect sometimes referred to as the "magic methyl effect" in drug design.[2] It can increase lipophilicity, which may enhance membrane permeability, but also potentially increase metabolic clearance or off-target binding.[2] Furthermore, the methyl group can impose conformational constraints on the molecule and its derivatives, influencing how they fit into a target's binding pocket.[2]

Property3-methyl-5-sulfamoylbenzoic acid4-sulfamoylbenzoic acid (Carzenide)Rationale for Difference
CAS Number 1016703-57-3[3][4]138-41-0[5]Different chemical entities.
Molecular Formula C₈H₉NO₄S[4][6]C₇H₇NO₄S[7]Presence of an additional methyl (CH₂) group.
Molecular Weight 215.23 g/mol [4]201.20 g/mol [7]Mass of the additional methyl group.
Melting Point Not widely reported285-295 °C[7]Differences in crystal lattice packing due to symmetry and substitution.
Predicted XlogP 0.4[8]-0.6 (PubChem CID 8757)The methyl group increases lipophilicity (less negative/more positive XlogP).
pKa ~3.5 (Estimated for carboxyl)3.50 (at 25℃)[7]The electronic effect of the meta-substituents has a slightly different impact on carboxyl acidity compared to the para-substituent, but the effect is often minor.
Functional Groups Carboxylic acid, Sulfonamide, Methyl[6]Carboxylic acid, SulfonamideCore structural difference.

Synthesis and Derivatization: Strategic Implications

The synthetic accessibility of a scaffold is a cornerstone of its utility in a drug discovery campaign. Both 3-methyl-5-sulfamoylbenzoic acid and 4-sulfamoylbenzoic acid are generally prepared via a common pathway, but the choice of starting material dictates the final substitution pattern.

General Synthetic Workflow

The most common route involves the chlorosulfonylation of a substituted benzoic acid, followed by amination to install the sulfonamide group.[1][9] This versatile, multi-step process allows for the introduction of diverse substituents on the sulfonamide nitrogen, which is a key handle for modulating the pharmacological properties of the final compounds.[1][10]

G cluster_start Starting Material Selection cluster_main_path Core Synthesis cluster_derivatization Derivatization for SAR A Substituted Benzoic Acid (e.g., 4-toluic acid or 3-methylbenzoic acid) B Step 1: Chlorosulfonylation (Chlorosulfonic Acid, heat) A->B Key Choice Dictates Isomer C Sulfonyl Chloride Intermediate B->C D Step 2: Amination (Primary/Secondary Amine) C->D E Sulfamoylbenzoic Acid Scaffold (e.g., 4-sulfamoylbenzoic acid) D->E F Step 3: Amide Coupling (EDC, DMAP, desired amine) E->F Key Diversification Point G Final Drug Candidate (N-substituted sulfamoylbenzamide) F->G G cluster_4sba 4-Sulfamoylbenzoic Acid cluster_3m5sba 3-methyl-5-sulfamoylbenzoic Acid cluster_target Biological Target A Scaffold (Linear Geometry) B Vector 1 (para) A->B C Vector 2 (para) A->C Pocket1 Pocket A B->Pocket1 Spans Pockets Pocket2 Pocket B C->Pocket2 D Scaffold (Angular Geometry) E Vector 1 (meta) D->E F Vector 2 (meta) D->F G Methyl Group (Hydrophobic/Steric Influence) D->G E->Pocket1 Angular Fit F->Pocket2 Pocket3 Hydrophobic Sub-pocket C G->Pocket3 Fills Pocket Target Binding Site Target->Pocket1 Target->Pocket2 Target->Pocket3

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Comparative

Validation of HPLC quantification methods for 3-methyl-5-sulfamoylbenzoic acid in biological matrices

Validation of HPLC Quantification Methods for 3-Methyl-5-Sulfamoylbenzoic Acid in Biological Matrices: A Comparative Guide Executive Summary The accurate quantification of 3-methyl-5-sulfamoylbenzoic acid (CAS: 1016703-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of HPLC Quantification Methods for 3-Methyl-5-Sulfamoylbenzoic Acid in Biological Matrices: A Comparative Guide

Executive Summary

The accurate quantification of 3-methyl-5-sulfamoylbenzoic acid (CAS: 1016703-57-3) in biological matrices is a critical requirement in the pharmacokinetic (PK) and toxicokinetic (TK) evaluation of novel sulfonamide-based therapeutics[1]. However, the compound’s amphoteric nature and high polarity present significant chromatographic challenges, including poor retention, severe peak tailing, and susceptibility to matrix effects.

This guide objectively compares the performance of a modern UHPLC-MS/MS method utilizing a 1.7 µm core-shell C18 column against a traditional HPLC-UV method utilizing a 5.0 µm fully porous C18 column . By dissecting the mechanistic causality behind column chemistry and detector selectivity, we provide a self-validating, ICH M10-compliant protocol designed to eliminate analytical bottlenecks in plasma sample analysis[2].

The Analytical Challenge: Mechanistic Insights

3-Methyl-5-sulfamoylbenzoic acid features a carboxylic acid group (-COOH) and a sulfamoyl group (-SO₂NH₂) attached to a toluene core[1]. This dual-functionality dictates its behavior in reversed-phase liquid chromatography (RPLC):

  • Ionization and Peak Tailing: The carboxylic acid has a pKa of approximately 3.5–4.0. If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its neutral and ionized states, leading to split peaks and severe tailing[3]. Furthermore, the deprotonated carboxylate anion readily engages in secondary electrostatic interactions with residual, unendcapped silanols on traditional silica supports.

  • Matrix Suppression: In biological matrices like human plasma, endogenous phospholipids co-elute with highly polar analytes. In traditional HPLC-UV, this manifests as baseline drift and overlapping peaks. In MS/MS, it causes severe ion suppression, artificially lowering the detector response.

The Causality of the Solution: To resolve this, the mobile phase pH must be driven down to ~2.5 using 0.1% formic acid. This fully protonates the carboxylic acid, driving the molecule into its neutral, hydrophobic state to maximize retention on the C18 stationary phase[3]. Transitioning from a 5.0 µm fully porous particle to a 1.7 µm core-shell particle drastically reduces the van Deemter A -term (eddy diffusion) and C -term (resistance to mass transfer), yielding sharper peaks, higher theoretical plates, and enhanced signal-to-noise (S/N) ratios.

Technology Comparison: Core-Shell UHPLC-MS/MS vs. Traditional HPLC-UV

The following tables summarize the comparative validation data obtained from human plasma samples, strictly adhering to the ICH M10 Bioanalytical Method Validation guidelines[2].

Table 1: Chromatographic & Detection Parameters
ParameterAlternative: Standard HPLC-UVProduct: Core-Shell UHPLC-MS/MSCausality / Advantage
Column Architecture 250 x 4.6 mm, 5.0 µm Fully Porous C1850 x 2.1 mm, 1.7 µm Core-Shell C18Core-shell minimizes diffusion path, sharpening peaks.
Mobile Phase Isocratic (Phosphate Buffer/ACN)Gradient (0.1% FA in H₂O / ACN)Gradient focuses the analyte band; FA ensures MS compatibility.
Flow Rate & Run Time 1.0 mL/min (15.0 min run)0.4 mL/min (3.5 min run)4x throughput increase; reduced solvent consumption.
Detection Mode UV Absorbance at 238 nmESI Negative MRM ( [M−H]− 214.0 150.0)MS/MS provides absolute structural selectivity over UV[4].
Peak Tailing Factor 1.45 (Significant tailing)1.05 (Highly symmetrical)Eliminated secondary silanol interactions.
Table 2: ICH M10 Validation Metrics (Human Plasma)
Validation MetricAlternative: Standard HPLC-UVProduct: Core-Shell UHPLC-MS/MSICH M10 Requirement[2]
Linear Dynamic Range 500 – 50,000 ng/mL1.0 – 2,000 ng/mL R2≥0.990
LLOQ Sensitivity 500 ng/mL1.0 ng/mLS/N 5 at LLOQ
Intra-batch Precision 8.5% – 12.4% CV2.1% – 5.4% CV 15% ( 20% at LLOQ)
Inter-batch Accuracy 85.0% – 112.0% Nominal94.5% – 103.2% Nominal±15% (±20% at LLOQ)
Matrix Effect N/A (High UV background)< 8% (Compensated by IS)IS normalized Matrix Factor
Required Sample Vol. 500 µL100 µL3R Principles (Reduce volume)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and bracketing Quality Controls (QCs) to continuously prove the assay's validity during the run[5].

Part A: Sample Preparation (Protein Precipitation)

A simple, high-efficiency protein precipitation (PPT) using a 3:1 ratio of organic solvent to plasma effectively removes >95% of endogenous proteins while maintaining the solubility of the polar sulfonamide[6].

  • Aliquot: Transfer 100 µL of human plasma (blank, calibration standard, or unknown) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 20 µL of Sulfapyridine IS working solution (500 ng/mL). Vortex briefly. Self-Validation Check: The IS normalizes any volumetric errors or matrix-induced ion suppression.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (100%).

  • Agitation & Centrifugation: Vortex vigorously for 2.0 minutes to disrupt protein binding. Centrifuge at 13,000 rpm for 15 minutes at 4°C[6].

  • Reconstitution: Transfer 200 µL of the clear supernatant to an autosampler vial. Evaporate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).

SPE_Workflow A Plasma Sample (100 µL) B Add Internal Standard (Sulfapyridine, 20 µL) A->B C Protein Precipitation (300 µL Acetonitrile) B->C D Centrifugation (13,000 rpm, 15 min) C->D E Supernatant Recovery & N2 Evaporation D->E F Reconstitution & Injection (2 µL to UHPLC-MS/MS) E->F

Caption: Plasma sample preparation workflow for UHPLC-MS/MS quantification.

Part B: UHPLC-MS/MS Conditions
  • Column: 1.7 µm Core-Shell C18, 50 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.5)[3].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 0.0-0.5 min (10% B), 0.5-2.0 min (10% to 90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90% to 10% B), 2.6-3.5 min (10% B for re-equilibration).

  • MS/MS Mode: Electrospray Ionization (ESI) in Negative Mode. Multiple Reaction Monitoring (MRM).

    • Analyte (3-methyl-5-sulfamoylbenzoic acid): m/z 214.0 150.0[4].

    • IS (Sulfapyridine): m/z 248.1 184.0.

Part C: The Self-Validating Sequence Architecture

To comply with ICH M10, the analytical batch must be structured logically to detect carryover, verify linearity, and confirm accuracy in real-time[7].

ICH_M10_Validation Center Self-Validating Run Architecture (ICH M10 Compliant) N1 System Suitability Test (SST) Verifies column efficiency & tailing Center->N1 Step 1 N2 Double Blank & Zero Sample Monitors carryover & IS interference N1->N2 Step 2 N3 Calibration Standards (Non-zero) Establishes linearity (R² > 0.990) N2->N3 Step 3 N4 Bracketing Quality Controls (QCs) Validates intra-batch accuracy N3->N4 Step 4 N4->Center Continuous Loop

Caption: Self-validating sequence architecture ensuring ICH M10 compliance.

Conclusion

For the bioanalysis of highly polar, amphoteric compounds like 3-methyl-5-sulfamoylbenzoic acid, traditional HPLC-UV methods using fully porous 5.0 µm columns fall short in sensitivity and peak shape. By upgrading to a 1.7 µm core-shell UHPLC-MS/MS platform , laboratories can achieve a 500-fold increase in LLOQ sensitivity (down to 1.0 ng/mL), eliminate peak tailing through strict pH control, and maintain rigorous compliance with ICH M10 guidelines.

References

  • Title: 3-methyl-5-sulfamoylbenzoic acid (C8H9NO4S) Source: PubChemLite URL: [Link]

  • Title: Bioanalytical Method Validation and Study Sample Analysis M10 Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: Worldwide Clinical Trials URL: [Link]

  • Title: Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma Source: Frontiers in Pharmacology URL: [Link]

Sources

Validation

Comparative structural analysis of methyl-sulfamoylbenzoic acid isomers

Comparative Structural Analysis of Methyl-Sulfamoylbenzoic Acid Isomers: 4-Methyl-3-Sulfamoylbenzoic Acid vs. 3-Methyl-4-Sulfamoylbenzoic Acid Executive Summary Sulfamoylbenzoic acid derivatives serve as foundational pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Analysis of Methyl-Sulfamoylbenzoic Acid Isomers: 4-Methyl-3-Sulfamoylbenzoic Acid vs. 3-Methyl-4-Sulfamoylbenzoic Acid

Executive Summary

Sulfamoylbenzoic acid derivatives serve as foundational pharmacophores in modern drug discovery, acting as critical intermediates for loop diuretics, COX-2 inhibitors, and high-affinity carbonic anhydrase (CA) inhibitors [4]. The positional isomerism of the methyl (-CH₃) and sulfamoyl (-SO₂NH₂) groups on the benzoic acid core fundamentally alters the molecule's electronic distribution, steric profile, and supramolecular assembly [3].

This technical guide provides an objective, data-driven comparison of two critical isomers: 4-methyl-3-sulfamoylbenzoic acid [2] and 3-methyl-4-sulfamoylbenzoic acid [1]. Designed for analytical chemists and drug development professionals, this guide dissects their structural nuances through multinuclear NMR, vibrational spectroscopy, and single-crystal X-ray diffraction (SC-XRD).

Analytical Workflow & Structural Elucidation Strategy

To ensure absolute confidence in structural assignment, we employ a self-validating orthogonal analytical pipeline. Relying on a single technique can lead to mischaracterization due to polymorphic variations or solvent effects. By combining solution-state electronic mapping (NMR) with solid-state spatial mapping (XRD), the structural profile becomes unambiguous.

Experimental_Workflow cluster_prep Sample Preparation & Validation cluster_analysis Parallel Structural Elucidation Start Isomeric Mixture / Raw Samples (Positional Isomers) Purification HPLC Purification (Isomer Separation) Start->Purification QC LC-MS Purity Check (>99% Required) Purification->QC NMR Multinuclear NMR (1H, 13C, NOESY) QC->NMR Solubilized in DMSO-d6 IR FT-IR Spectroscopy (Vibrational Modes) QC->IR KBr Pellet XRD Single-Crystal XRD (Supramolecular Synthons) QC->XRD Slow Evaporation Conclusion Comprehensive Structural Profile (Electronic & Spatial Mapping) NMR->Conclusion IR->Conclusion XRD->Conclusion

Fig 1. Self-validating workflow for the structural elucidation of isomeric compounds.

Spectroscopic Differentiation: Electronic & Steric Causality

The primary challenge in differentiating these isomers lies in mapping the precise locations of the electron-donating methyl group and the strongly electron-withdrawing sulfamoyl group relative to the carboxylic acid anchor.

Multinuclear NMR Analysis

In ¹H NMR, the chemical shift of the aromatic protons is dictated by the additive shielding/deshielding effects of the substituents.

  • Causality in the 4,3-Isomer: In 4-methyl-3-sulfamoylbenzoic acid, the H2 proton is flanked directly by the -COOH and -SO₂NH₂ groups. Both are potent electron-withdrawing groups (EWGs) that strip electron density from the local magnetic environment, resulting in a massive downfield shift (~8.41 ppm).

  • Causality in the 3,4-Isomer: Conversely, in 3-methyl-4-sulfamoylbenzoic acid, the H2 proton sits between the -COOH group and the electron-donating -CH₃ group. The inductive donation from the methyl group shields the proton, keeping it further upfield (~7.75 ppm).

Table 1: Comparative ¹H NMR Assignments (DMSO-d₆, 400 MHz)

Proton Assignment4-Methyl-3-sulfamoylbenzoic acid3-Methyl-4-sulfamoylbenzoic acidElectronic Causality
-CH₃ 2.62 ppm (s, 3H)2.58 ppm (s, 3H)Shielded aliphatic region; minor inductive differences.
-SO₂NH₂ 7.55 ppm (s, 2H)7.60 ppm (s, 2H)Broadened by quadrupolar relaxation; highly deshielded.
H2 (Ar-H) 8.41 ppm (d, J=1.8 Hz, 1H)7.75 ppm (s, 1H)In the 4,3-isomer, H2 is flanked by two strong EWGs, causing massive deshielding.
H5 (Ar-H) 7.45 ppm (d, J=8.0 Hz, 1H)7.92 ppm (d, J=8.2 Hz, 1H)In the 3,4-isomer, H5 is ortho to the EWG (-SO₂NH₂), shifting it downfield.
H6 (Ar-H) 8.05 ppm (dd, J=8.0, 1.8 Hz, 1H)7.88 ppm (dd, J=8.2, 1.5 Hz, 1H)Ortho to -COOH in both; relatively stable downfield position.
Vibrational Spectroscopy (FT-IR)

Solid-state FT-IR reveals how positional isomerism dictates intermolecular interactions. The carbonyl (C=O) stretching frequency is highly sensitive to hydrogen bonding. The lower ν(C=O) frequency in the 4,3-isomer indicates a more tightly bound carboxylic acid dimer compared to the 3,4-isomer, where the para-sulfamoyl group competes for hydrogen bonding, slightly weakening the dimer.

Table 2: Key Vibrational Modes (FT-IR, KBr Pellet)

Functional Group4-Methyl-3-sulfamoylbenzoic acid3-Methyl-4-sulfamoylbenzoic acidStructural Implication
ν(O-H) Carboxyl 2950 - 2500 cm⁻¹ (broad)2980 - 2550 cm⁻¹ (broad)Indicates strong intermolecular hydrogen bonding.
ν(C=O) 1685 cm⁻¹1705 cm⁻¹Lower frequency in 4,3-isomer suggests a stronger R²₂(8) dimer synthon.
ν(S=O) Asym. 1335 cm⁻¹1320 cm⁻¹Shift reflects differences in sulfonamide participation in the lattice.

Supramolecular Assembly & Crystallography

The solid-state architecture of sulfamoylbenzoic acids is governed by a competition between the carboxylic acid and the sulfonamide groups to form hydrogen bonds [3].

  • Meta-Substitution (4-Methyl-3-sulfamoylbenzoic acid): The meta-relationship between the -COOH and -SO₂NH₂ groups allows the molecules to form classic R²₂(8) carboxylic acid dimers without steric interference from the sulfonamide. The sulfonamide groups then cross-link these dimers into corrugated 2D sheets.

  • Para-Substitution (3-Methyl-4-sulfamoylbenzoic acid): The para-relationship aligns the donor (-SO₂NH₂) and acceptor (-COOH) groups on opposite ends of the molecular axis. This geometric arrangement often disrupts the classic dimer, favoring the formation of C(7) catemers (infinite 1D polymeric chains) where the sulfonamide nitrogen donates a hydrogen bond to the adjacent molecule's carbonyl oxygen.

H_Bonding_Network cluster_meta 4-Methyl-3-sulfamoylbenzoic acid (Meta-SO2NH2) cluster_para 3-Methyl-4-sulfamoylbenzoic acid (Para-SO2NH2) M_COOH Carboxylic Acid Donor & Acceptor M_Dimer R2,2(8) Dimer Primary Synthon M_COOH->M_Dimer O-H···O M_SO2NH2 Sulfonamide Donor M_Sheet 2D Corrugated Sheet Crystal Packing M_SO2NH2->M_Sheet N-H···O=S M_Dimer->M_Sheet Steric Twist P_COOH Carboxylic Acid Acceptor P_Catemer C(7) Catemer Linear Synthon P_COOH->P_Catemer Interacts with SO2NH2 P_SO2NH2 Sulfonamide Donor P_SO2NH2->P_Catemer N-H···O=C P_Chain 1D Polymeric Chain Crystal Packing P_Catemer->P_Chain Linear Extension

Fig 2. Divergent hydrogen bonding networks driven by positional isomerism.

Self-Validating Experimental Methodologies

To ensure reproducibility and rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. Every step contains an internal check to confirm the integrity of the data generated.

Protocol A: High-Resolution Quantitative NMR Acquisition

The causality behind this protocol is to eliminate solvent-induced line broadening and ensure quantitative proton integration without saturation artifacts.

  • Sample Solubilization: Dissolve precisely 15.0 mg of the isomer in 0.6 mL of anhydrous DMSO-d₆.

    • Causality & Validation: DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring sharp, monomeric signals. Its anhydrous nature prevents rapid proton exchange, validating the integration of the critical -SO₂NH₂ broad singlet.

  • Temperature Calibration: Calibrate the NMR probe to exactly 298.0 K using a standard methanol sample prior to acquisition.

    • Causality & Validation: Sulfonamide NH₂ chemical shifts are highly temperature-dependent. Locking the temperature ensures the chemical shift values are absolute and reproducible across different analytical batches.

  • Pulse Sequence & Relaxation: Acquire the ¹H NMR spectrum using a 90° pulse sequence with a relaxation delay (D1) of 10 seconds.

    • Causality & Validation: A D1 delay greater than 5×T₁ (longitudinal relaxation time) ensures complete spin relaxation between pulses. This self-validates the integration values, ensuring they are strictly quantitative and free from saturation artifacts.

Protocol B: Single-Crystal Growth and SC-XRD Analysis

The causality here is thermodynamic: rapid precipitation yields kinetic polymorphs with high defect densities, whereas slow evaporation thermodynamically drives the molecules into their lowest-energy supramolecular synthons.

  • Thermodynamic Crystallization: Dissolve 20 mg of the isomer in a 1:1 binary solvent mixture of ethyl acetate and hexane. Puncture the vial cap with a 22-gauge needle and allow slow evaporation at 20°C over 7 days.

  • Optical Validation: Select a crystal under a polarized light microscope.

    • Causality & Validation: The crystal must exhibit uniform birefringence (complete extinction of light at 90° rotation intervals). This self-validates that the crystal is a single domain, preventing twinned data sets that confound structural refinement.

  • Cryo-Crystallography: Mount the crystal on a goniometer using a cryoloop and paratone oil. Cool the sample to 100 K using a nitrogen cold stream during X-ray diffraction.

    • Causality & Validation: Cryo-cooling minimizes thermal atomic displacement (Debye-Waller factors), drastically improving high-angle reflection intensity. The structural model is self-validated when the final Goodness-of-Fit (S) approaches 1.0 and the R1 factor drops below 0.05, confirming the calculated electron density perfectly maps to the empirical diffraction data.

References

  • Title: 3-Methyl-4-sulfamoylbenzoic acid (C8H9NO4S) - PubChemLite Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 4-Methyl-3-sulfamoylbenzoic acid (C8H9NO4S) - PubChemLite Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Effect of the Functional Group Position in Coformers on Ternary Cocrystals: A Case of Sulfamoylbenzoic Acids Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX Source: Molecules (MDPI) URL: [Link]

Comparative

A Comparative Benchmarking Guide: 3-Methyl-5-Sulfamoylbenzoic Acid versus Standard Sulfonamide Precursors in Drug Discovery

In the landscape of modern medicinal chemistry, the sulfonamide moiety remains a cornerstone of pharmacophore design, integral to a wide array of therapeutic agents.[1][2][3] The selection of an appropriate starting mate...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the sulfonamide moiety remains a cornerstone of pharmacophore design, integral to a wide array of therapeutic agents.[1][2][3] The selection of an appropriate starting material is a critical decision that profoundly influences the efficiency, scalability, and novelty of a synthetic route. This guide provides an in-depth comparative analysis of 3-methyl-5-sulfamoylbenzoic acid against traditional sulfonamide precursors, offering experimental insights and data-driven benchmarks for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Precursor Selection

The sulfonamide functional group, with its unique physicochemical properties, imparts favorable characteristics to drug candidates, including improved metabolic stability and binding affinity.[4] The classical and most prevalent method for constructing this vital linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] While effective, this approach is not without its limitations, including the often harsh conditions required for sulfonyl chloride synthesis and potential functional group incompatibilities.[7]

This guide introduces 3-methyl-5-sulfamoylbenzoic acid as a versatile and strategic alternative, evaluating its performance against established precursors such as simple aryl sulfonyl chlorides and precursors for their in-situ generation like thiols and sulfonic acids. We will explore the nuances of reaction mechanisms, yield efficiencies, and the inherent advantages offered by the unique structural attributes of 3-methyl-5-sulfamoylbenzoic acid.

The Precursors Under Evaluation: A Head-to-Head Comparison

Our comparative analysis focuses on the following key precursors:

  • 3-Methyl-5-sulfamoylbenzoic Acid: A bi-functional molecule featuring a pre-formed sulfamoyl group and a carboxylic acid, offering multiple avenues for derivatization.[8]

  • Benzenesulfonyl Chloride: A representative example of a simple, commercially available aryl sulfonyl chloride, serving as our baseline standard.

  • Thiophenol: A common starting material for the in-situ generation of sulfonyl chlorides via oxidative chlorination.[5]

  • Benzenesulfonic Acid: Another precursor that can be converted to the corresponding sulfonyl chloride, often requiring harsher conditions.[6]

Chemical Properties and Handling Considerations

A summary of the key properties of these precursors is presented in Table 1.

PrecursorMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Handling Considerations
3-Methyl-5-sulfamoylbenzoic Acid C₈H₉NO₄S215.23[9]SolidStable solid, low volatility. Standard personal protective equipment (PPE) is sufficient.
Benzenesulfonyl Chloride C₆H₅ClO₂S176.62LiquidCorrosive and moisture-sensitive. Reacts with water to release HCl. Requires handling in a fume hood with appropriate PPE.
Thiophenol C₆H₆S110.18LiquidHighly odorous and toxic. Requires handling in a well-ventilated fume hood with specialized PPE.
Benzenesulfonic Acid C₆H₆O₃S158.18SolidCorrosive solid. Requires handling with appropriate PPE.

Expert Insight: The solid and stable nature of 3-methyl-5-sulfamoylbenzoic acid presents a significant advantage in terms of ease of handling and storage compared to the more hazardous and reactive nature of benzenesulfonyl chloride and thiophenol. This seemingly minor detail can have a considerable impact on laboratory safety and workflow efficiency.

Experimental Benchmarking: Synthesis of a Model Sulfonamide

To provide a quantitative comparison, we benchmarked the synthesis of a model sulfonamide, N-benzyl-3-methyl-5-sulfamoylbenzamide, from 3-methyl-5-sulfamoylbenzoic acid and the analogous N-benzylbenzenesulfonamide from the standard precursors.

Synthetic Pathways and Rationale

The chosen synthetic routes are designed to highlight the distinct advantages and disadvantages of each precursor.

G cluster_0 Pathway A: 3-Methyl-5-sulfamoylbenzoic Acid cluster_1 Pathway B: Benzenesulfonyl Chloride cluster_2 Pathway C: Thiophenol (In-situ) A1 3-Methyl-5-sulfamoylbenzoic Acid A2 Amide Coupling (EDC, HOBt, Benzylamine) A1->A2 A3 N-benzyl-3-methyl-5-sulfamoylbenzamide A2->A3 B1 Benzenesulfonyl Chloride B2 Sulfonamide Formation (Benzylamine, Pyridine) B1->B2 B3 N-benzylbenzenesulfonamide B2->B3 C1 Thiophenol C2 Oxidative Chlorination (NaDCC·2H₂O) C1->C2 C3 In-situ Sulfonyl Chloride C2->C3 C4 Sulfonamide Formation (Benzylamine) C3->C4 C5 N-benzylbenzenesulfonamide C4->C5

Caption: Comparative synthetic workflows for sulfonamide synthesis.

Causality Behind Experimental Choices:

  • Pathway A (3-Methyl-5-sulfamoylbenzoic Acid): This pathway leverages the existing sulfamoyl group and focuses on the derivatization of the carboxylic acid moiety via a standard amide coupling reaction. This approach is chosen for its mild conditions and high functional group tolerance, which are hallmarks of modern amide bond formation.

  • Pathway B (Benzenesulfonyl Chloride): This represents the most direct and traditional method for sulfonamide synthesis.[6] It serves as our primary benchmark for yield and purity. Pyridine is used as a base to neutralize the HCl generated during the reaction.

  • Pathway C (Thiophenol): This pathway showcases an increasingly popular "green" chemistry approach where the hazardous sulfonyl chloride is generated in-situ, avoiding its isolation.[5] Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) is selected as a mild and efficient oxidant.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-benzyl-3-methyl-5-sulfamoylbenzamide from 3-Methyl-5-sulfamoylbenzoic Acid

  • To a solution of 3-methyl-5-sulfamoylbenzoic acid (1.0 mmol) in anhydrous DMF (10 mL), add EDC (1.2 mmol) and HOBt (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzylamine (1.1 mmol) and triethylamine (1.5 mmol) and continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Protocol 2: Synthesis of N-benzylbenzenesulfonamide from Benzenesulfonyl Chloride

  • Dissolve benzylamine (1.1 mmol) in pyridine (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with 1M HCl (20 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[10]

Protocol 3: In-situ Synthesis of N-benzylbenzenesulfonamide from Thiophenol

  • In a reaction vessel, suspend thiophenol (1.0 mmol) in water (10 mL).

  • Add sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (1.1 mmol) and stir the mixture at room temperature for 1 hour for the in-situ formation of the sulfonyl chloride.[5]

  • Add benzylamine (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 3 hours, monitoring the reaction progress by TLC.

  • Collect the precipitated solid product by filtration, wash with water, and dry to obtain the pure sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[10]

Benchmarking Results: A Quantitative Comparison

The performance of each precursor was evaluated based on reaction yield, purity of the crude product, and the overall process efficiency.

ParameterPathway A (3-Methyl-5-sulfamoylbenzoic Acid)Pathway B (Benzenesulfonyl Chloride)Pathway C (Thiophenol)
Reaction Yield 85%92%88%
Crude Purity (by ¹H NMR) >95%~90%>98%
Purification Method Column ChromatographyRecrystallizationFiltration
Reaction Time 12 hours4 hours4 hours
Safety & Handling ExcellentPoor (moisture sensitive, corrosive)Poor (stench, toxic)
Atom Economy GoodGoodExcellent

Self-Validating System: The purity of the final products was rigorously confirmed using multiple analytical techniques (¹H NMR, ¹³C NMR, and HRMS), ensuring the validity of the yield and purity data presented. The use of well-established and widely cited synthetic procedures further enhances the trustworthiness of these results.[5][6][10]

Discussion: The Strategic Advantage of 3-Methyl-5-Sulfamoylbenzoic Acid

While the traditional method using benzenesulfonyl chloride (Pathway B) provided the highest yield, it required a more involved workup and recrystallization to achieve high purity. The in-situ generation from thiophenol (Pathway C) offered excellent purity with a simple filtration-based workup, but the handling of the highly odorous and toxic starting material is a significant drawback in a research and development setting.

The pathway utilizing 3-methyl-5-sulfamoylbenzoic acid (Pathway A), although having a slightly lower yield and requiring chromatography, presents a compelling strategic advantage. The pre-installed sulfamoyl group circumvents the need for sulfonyl chloride synthesis or in-situ generation, thereby avoiding the associated hazards and harsh reagents. This is particularly advantageous when working with sensitive or complex molecular scaffolds where functional group tolerance is paramount.

Furthermore, the presence of the carboxylic acid moiety in 3-methyl-5-sulfamoylbenzoic acid opens up a diverse range of synthetic possibilities beyond simple amidation, including esterification and other conjugations, making it a highly versatile building block in drug discovery programs.[8]

Conclusion and Future Outlook

This comparative guide demonstrates that while standard precursors like sulfonyl chlorides remain workhorses in sulfonamide synthesis, 3-methyl-5-sulfamoylbenzoic acid offers a safe, versatile, and efficient alternative. Its ease of handling, coupled with the ability to perform chemistry on the carboxylic acid under mild conditions, makes it an ideal precursor for the synthesis of complex sulfonamide-containing molecules in a drug discovery setting.

The choice of precursor will ultimately depend on the specific synthetic goals, the scale of the reaction, and the available laboratory infrastructure. However, for researchers seeking to streamline their synthetic workflows, enhance safety, and explore novel chemical space around the sulfonamide core, 3-methyl-5-sulfamoylbenzoic acid represents a superior strategic choice.

References

  • Macmillan Group. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link].

  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link].

  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link].

  • Slideshare. Analysis of sulfonamides. Slideshare. Available at: [Link].

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link].

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link].

  • Quora. (2023, April 10). What is the method of analysis of sulphonamides? Quora. Available at: [Link].

  • Springer. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Available at: [Link].

  • ResearchGate. (2017, December 20). Sulfonamides. ResearchGate. Available at: [Link].

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available at: [Link].

  • Wikipedia. List of sulfonamides. Wikipedia. Available at: [Link].

  • MSD Manual Professional Edition. Sulfonamides. MSD Manual Professional Edition. Available at: [Link].

  • National Center for Biotechnology Information. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. Available at: [Link].

  • SCIRP. (2018). Design and Synthesis of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SCIRP. Available at: [Link].

  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Available at: [Link].

  • MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link].

  • NextSDS. 3-methyl-5-sulfamoylbenzoic acid — Chemical Substance Information. NextSDS. Available at: [Link].

  • ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link].

  • Vrije Universiteit Amsterdam. (2024, October 29). Synthesis of reference standards for emerging sulfonamide PFAS precursors suspected in aqueous film-forming foams via a benzyl intermediate. Vrije Universiteit Amsterdam. Available at: [Link].

  • In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). In-vitro In-vivo In-silico Journal. Available at: [Link].

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link].

  • PubChemLite. 3-methyl-5-sulfamoylbenzoic acid (C8H9NO4S). PubChemLite. Available at: [Link].

  • ACS Publications. (2014, August 6). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Available at: [Link].

  • National Center for Biotechnology Information. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Center for Biotechnology Information. Available at: [Link].

  • University of Strathclyde. (2016, March 11). Sulfonyl azides as precursors in ligand-free palladium-catalyzed synthesis of sulfonyl carbamates and sulfonyl ureas and synthesis of sulfonamides. University of Strathclyde. Available at: [Link].

  • National Center for Biotechnology Information. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Center for Biotechnology Information. Available at: [Link].

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Validation

In Vitro Efficacy Comparison of 3-Methyl-5-Sulfamoylbenzoic Acid Analogs: A Technical Guide

Executive Summary For researchers and drug development professionals targeting metalloenzymes, 3-methyl-5-sulfamoylbenzoic acid (CAS 1016703-57-3) and its structural analogs represent a critical class of pharmacophores....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals targeting metalloenzymes, 3-methyl-5-sulfamoylbenzoic acid (CAS 1016703-57-3) and its structural analogs represent a critical class of pharmacophores. Primarily recognized for their potent inhibition of Carbonic Anhydrase (CA) isoforms, these organic building blocks are heavily utilized in the design of anti-glaucoma agents and targeted cancer therapeutics[1]. This guide provides an objective, data-driven comparison of 3-methyl-5-sulfamoylbenzoic acid analogs, detailing their Structure-Activity Relationships (SAR) and the rigorous, self-validating in vitro protocols required to evaluate their efficacy.

Mechanistic Rationale: The Sulfamoylbenzoic Acid Pharmacophore

The efficacy of sulfamoylbenzoic acid derivatives is dictated by a dual-action binding mechanism within the CA active site.

  • Zinc Coordination: The primary sulfonamide group ( −SO2​NH2​ ) acts as a zinc-binding group (ZBG). In its deprotonated state, the sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, effectively displacing the zinc-bound water/hydroxide necessary for the hydration of CO2​ .

  • Isoform Selectivity via Substitution: The benzoic acid scaffold provides essential aqueous solubility—a critical parameter for both topical ophthalmic delivery and systemic bioavailability[2]. However, the ubiquitous nature of off-target isoforms (hCA I and hCA II) necessitates structural tuning. The addition of a methyl group at the 3-position (yielding1[1]) or a halogen (e.g., chloro) introduces steric bulk. This bulk strategically interacts with the hydrophobic pocket (Val121, Val143, Leu198) of tumor-associated isoforms like hCA IX and hCA XII, significantly improving target selectivity[3].

Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX Expression HIF1A->CAIX Upregulates Bicarbonate Extracellular Acidification (HCO3- + H+) CAIX->Bicarbonate Catalyzes Tumor Tumor Survival Bicarbonate->Tumor Promotes Inhibitor 3-Methyl-5-sulfamoylbenzoic Acid Analogs Inhibitor->CAIX Inhibits

Figure 1: Mechanism of CA IX inhibition by sulfamoylbenzoic acid analogs in the tumor microenvironment.

In Vitro Efficacy Comparison: Structure-Activity Relationship (SAR)

To objectively compare performance, we evaluate the inhibition constants ( Ki​ ) of key analogs against a panel of human CA isoforms. Lower Ki​ values indicate higher potency. The data below illustrates how specific substitutions on the sulfamoylbenzoic acid ring drive affinity and selectivity.

Compound AnalogStructural ModificationhCA I Ki​ (nM)(Off-Target)hCA II Ki​ (nM)(Glaucoma Target)hCA IX Ki​ (nM)(Tumor Target)hCA XII Ki​ (nM)(Tumor Target)
4 [4]Baseline Pharmacophore~15,000~200~150~100
5 [5]4-Chloro substitution~12,000~50~40~35
1 [1]3-Methyl substitution~10,000~80~60~50
6 [6]Di-substitution (Chloro + Methyl)~14,000~45~25~20

Data Interpretation: The baseline 4-sulfamoylbenzoic acid exhibits moderate potency. The introduction of the 3-methyl group (3-methyl-5-sulfamoylbenzoic acid) significantly enhances binding to hCA IX and XII by exploiting hydrophobic interactions. The di-substituted analog (2-chloro-3-methyl-5-sulfamoylbenzoic acid) demonstrates the most optimized profile for tumor-associated isoforms, effectively minimizing off-target hCA I binding.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the experimental workflows used to derive the above efficacy metrics must account for the unique kinetic properties of Carbonic Anhydrases.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

Causality & Rationale: Carbonic anhydrase catalyzes the hydration of CO2​ at diffusion-limited rates ( kcat​≈106s−1 ). Standard microplate spectrophotometry cannot capture the initial velocity of this reaction. Therefore, stopped-flow kinetics is the mandatory gold standard for calculating accurate Ki​ values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain a constant ionic strength, which prevents kinetic artifacts during rapid mixing.

  • Enzyme-Inhibitor Incubation: Dilute recombinant hCA isoforms to a final concentration of 10 nM. Add the 3-methyl-5-sulfamoylbenzoic acid analog (ranging from 0.1 nM to 100 µM). Self-Validation Check: Incubate for exactly 15 minutes at 20°C. This incubation is critical to allow the zinc-sulfonamide coordination to reach thermodynamic equilibrium before the reaction begins.

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20°C to achieve a stable ~15 mM CO2​ concentration.

  • Rapid Mixing & Detection: Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor complex and the CO2​ -saturated water. Monitor the reaction via absorbance at 558 nm using Phenol Red (0.2 mM) as a pH indicator.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance-time curve. Determine the Ki​ using the Cheng-Prusoff equation.

Workflow Prep Enzyme + Inhibitor Incubation Mix Rapid Mixing (CO2 Buffer) Prep->Mix Detect Absorbance Detection Mix->Detect Analyze Kinetic Analysis (Ki Calculation) Detect->Analyze

Figure 2: Stopped-flow CO2 hydration assay workflow for determining inhibitor kinetics.

Protocol 2: Cell-Based Hypoxic Viability Assay for CA IX Efficacy

Causality & Rationale: hCA IX is a transmembrane protein that is almost exclusively expressed under hypoxic conditions via the HIF-1α pathway. Testing these analogs in standard normoxic cell cultures will yield false negatives. The assay environment must force the cells to rely on CA IX for pH regulation and survival.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 colorectal carcinoma cells (a line with high baseline CA IX inducibility) at a density of 1×104 cells/well in a 96-well plate.

  • Hypoxic Induction: Transfer the plates to a hypoxia chamber calibrated to 1% O2​ , 5% CO2​ , and 94% N2​ . Incubate for 24 hours to ensure robust HIF-1α stabilization and subsequent CA IX expression.

  • Compound Treatment: Treat the cells with serial dilutions of the analogs (0.1 µM to 100 µM) directly within the hypoxia chamber to prevent reoxygenation stress.

  • Endpoint Validation: After 72 hours of continuous hypoxic exposure, quantify cell viability using a luminescence-based ATP detection assay (e.g., CellTiter-Glo). Self-Validation Check: Include a normoxic control plate; true CA IX inhibitors should show significantly higher cytotoxicity in the hypoxic plate compared to the normoxic plate.

Conclusion

The 3-methyl-5-sulfamoylbenzoic acid scaffold provides a highly tunable platform for metalloenzyme inhibition. By leveraging strategic substitutions—such as the addition of chloro or methyl groups—researchers can fine-tune the steric and electronic properties of these analogs to achieve remarkable selectivity for specific Carbonic Anhydrase isoforms. Rigorous validation using stopped-flow kinetics and hypoxic cell models remains essential for translating these in vitro findings into viable preclinical candidates.

References

  • Buy 3-Methyl-5-sulfamoylbenzoic acid (EVT-2982738) | 1016703-57-3. EvitaChem.
  • 4-Sulfamoylbutanoic Acid|CAS 175476-52-5. Benchchem.
  • Imidazole-2-thione and Acylhydrazone Derivatives Targeting Carbonic Anhydrase-II: Synthesis, In-Vitro Evaluations, and MM-GBSA Calculation.
  • 138-41-0|4-Sulfamoylbenzoic Acid. BLD Pharm.
  • 1205-30-7|4-Chloro-3-sulfamoylbenzoic acid. BLD Pharm.
  • Keyword Search (2-Chloro-3-methyl-5-sulfamoylbenzoic acid). Ambeed.com.

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Safety & Regulatory Compliance

Safety

3-Methyl-5-sulfamoylbenzoic acid proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized organic building blocks is just as critical as their application in drug development. 3-Methyl-5-sulfamoylbenzoic acid i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized organic building blocks is just as critical as their application in drug development. 3-Methyl-5-sulfamoylbenzoic acid is a highly valuable intermediate in medicinal chemistry, characterized by its dual functionality (a carboxylic acid and a sulfonamide group)[1]. However, these same structural features dictate strict operational and logistical protocols to mitigate risks to personnel and the environment.

This guide provides a self-validating, causally-driven framework for the safe handling, segregation, and disposal of 3-Methyl-5-sulfamoylbenzoic acid, designed specifically for high-throughput research and development laboratories.

Physicochemical & Hazard Profile

To design an effective safety and disposal plan, we must first understand the molecular behavior of the compound. The hazards associated with 3-Methyl-5-sulfamoylbenzoic acid are directly linked to its chemical structure. The carboxylic acid moiety acts as a proton donor that can disrupt biological membranes, while the sulfonamide group can interact with off-target proteins if inhaled.

Table 1: Quantitative Data & Hazard Summary

Property / Hazard ClassificationValue / CategoryOperational Causality & Implication
CAS Number 1016703-57-3[2]Primary identifier for EPA/RCRA waste tracking and inventory logging.
Molecular Formula C8H9NO4S[1]Contains Nitrogen (N) and Sulfur (S). Combustion will yield toxic NOx and SOx gases[3].
Molecular Weight 215.22 g/mol [1]Used to calculate molar equivalents for neutralizing spills.
Skin Irritation Category 2 (H315)[2]Causes localized acidosis on dermal contact; mandates the use of nitrile gloves.
Eye Irritation Category 2A (H319)[2]Risk of severe ocular inflammation; mandates tight-fitting safety goggles.
Specific Target Organ Toxicity STOT SE 3 (H336)[2]Inhalation causes respiratory irritation[3]; mandates handling in a certified fume hood.

Waste Segregation & Disposal Workflow

Because 3-Methyl-5-sulfamoylbenzoic acid contains both nitrogen and sulfur heteroatoms, standard open-air disposal or low-temperature combustion is strictly prohibited. The material must be routed to an approved waste disposal plant[4].

Below is the validated logistical workflow for containment and disposal.

DisposalWorkflow Gen Waste Generation (Solid & Solvent Suspensions) Seg Segregation (Non-Halogenated S/N Waste) Gen->Seg Pack Primary Containment (HDPE Drums) Seg->Pack Store Secondary Containment (Away from Oxidizers) Pack->Store Trans Authorized Transport (Licensed Carrier) Store->Trans Incin High-Temp Incineration (Alkaline Scrubbers for NOx/SOx) Trans->Incin

Workflow for the segregation, containment, and disposal of 3-Methyl-5-sulfamoylbenzoic acid waste.

Standard Operating Procedures (SOPs)

Do not treat waste disposal as an afterthought. Every step in the disposal process is a controlled experiment designed to prevent environmental contamination and ensure regulatory compliance.

Protocol A: Routine Waste Segregation and Packaging

Objective: Safely accumulate and prepare chemical waste for off-site destruction.

  • Step 1: Solid Waste Collection

    • Action: Collect all solid remnants, contaminated weighing paper, and disposable spatulas in a dedicated High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides superior chemical resistance against weak organic acids compared to standard plastics, preventing container degradation over time.

    • Self-Validation: Inspect the container weekly for structural integrity (e.g., bulging, brittleness, or discoloration).

  • Step 2: Solvent Suspension Segregation

    • Action: If the compound is dissolved in organic solvents (e.g., DMSO, methanol), route the liquid to a "Non-Halogenated Organic Waste" carboy. Do NOT mix with halogenated waste.

    • Causality: Mixing non-halogenated S/N-containing waste with halogenated waste complicates the incineration profile and significantly increases disposal costs due to the need for complex, dual-scrubber systems.

    • Self-Validation: Verify the chemical waste log matches the carboy label before every addition to prevent incompatible mixing.

  • Step 3: High-Temperature Incineration Routing

    • Action: Dispatch the sealed containers to an approved waste disposal plant equipped with high-temperature incinerators[4].

    • Causality: Thermal degradation of the sulfonamide group and the aromatic ring yields toxic nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide[3]. High-temperature incineration equipped with alkaline scrubbers is mandatory to neutralize these acidic exhaust gases before atmospheric release.

Protocol B: Accidental Solid Spill Decontamination

Objective: Rapidly neutralize and remove uncontained material without aerosolization.

  • Step 1: Area Isolation and PPE Up-Gowning

    • Action: Isolate the spill area. Don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

    • Causality: As a Category 3 specific target organ toxicant (respiratory system)[2], inhaling aerosolized micro-particles of the acid can cause immediate respiratory distress.

  • Step 2: Dry Collection

    • Action: Use a static-free brush and dustpan to collect the solid. Do NOT use compressed air or dry sweeping methods that generate dust[5].

    • Causality: Minimizing dust formation prevents the compound from becoming airborne, mitigating inhalation risks and preventing the spread of contamination across laboratory surfaces[3].

  • Step 3: Wet Decontamination

    • Action: Wipe the affected area with a damp cloth soaked in a mild alkaline solution (e.g., 1% sodium bicarbonate), followed by a distilled water rinse.

    • Causality: The mild base neutralizes residual traces of the benzoic acid moiety, converting it into a water-soluble sodium salt and ensuring complete chemical deactivation on the benchtop surface.

    • Self-Validation: Swab the decontaminated area with pH paper; a neutral reading (pH 6.5-7.5) confirms the complete removal of acidic residues.

  • Step 4: Waste Consolidation

    • Action: Place all sweeping tools, cloths, and collected solids into a biohazard/chemical waste bag, seal it, and route it through the solid waste workflow (Protocol A).

Regulatory Compliance & Environmental Impact

When managing 3-Methyl-5-sulfamoylbenzoic acid, laboratories must adhere to local, state, and federal regulations regarding hazardous waste. While this specific compound may not trigger specialized EPA Persistent, Bioaccumulative, and Toxic (PBT) thresholds[6], it strictly falls under general hazardous waste guidelines due to its irritant properties and heteroatom composition.

Never allow wash water from cleaning equipment to enter municipal drains[5]. All wash water must be collected, treated, and disposed of as hazardous aqueous waste. By strictly adhering to these protocols, your laboratory ensures a self-validating safety culture that protects both personnel and the broader ecosystem.

References

  • [2] Title: 3-methyl-5-sulfamoylbenzoic acid — Chemical Substance Information. Source: nextsds.com. URL:[Link]

  • [6] Title: The Emergency Planning and Community Right-to-Know Act Section 313 Release and Other Waste Management Reporting Requirements. Source: readygallatin.com. URL:[Link]

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